molecular formula C8H14O B6175509 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol CAS No. 2680530-29-2

3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B6175509
CAS No.: 2680530-29-2
M. Wt: 126.2
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Description

3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol is a functionalized bicyclo[1.1.1]pentane (BCP) derivative designed for use as a versatile building block in drug discovery and medicinal chemistry research. The BCP scaffold is a highly sought-after bioisostere, effectively replacing para-substituted benzene rings or tert-butyl groups in bioactive molecules to improve their physicochemical properties . This strategic substitution can lead to enhanced metabolic stability, increased aqueous solubility, and improved passive permeability, which often translates to superior oral absorption in preclinical models . The compound features an isopropyl group and a primary alcohol at the bridgehead positions, making it a valuable intermediate for further synthetic elaboration. The alcohol functional group can serve as a handle for diverse transformations, enabling the synthesis of more complex target molecules for pharmaceutical development. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2680530-29-2

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol , a high-value bioisostere used in modern drug discovery. As the pharmaceutical industry shifts from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures (the "Escape from Flatland"), the bicyclo[1.1.1]pentane (BCP) core has emerged as a critical replacement for phenyl, tert-butyl, and alkyne moieties.

This specific analog—featuring an isopropyl group at the C3 bridgehead and a hydroxyl group at the C1 bridgehead—serves as a metabolically robust, non-aromatic bioisostere for 4-isopropylphenol (and related para-substituted phenols). Unlike its aromatic counterpart, this molecule exhibits a neutral pKa (~16-18), significantly enhanced aqueous solubility, and superior metabolic stability due to the elimination of benzylic protons. This guide details its structural geometry, physicochemical properties, synthesis, and experimental validation protocols.

Molecular Architecture & Geometry

Structural Logic: The "Linear" Sp3 Scaffold

The BCP core is unique among saturated bioisosteres because it maintains the 180° exit vector characteristic of para-substituted benzenes, but with a significantly shorter distance between substituents.

  • Linearity: The C1–C3 axis provides a rigid, linear geometry.

  • Size: The distance between bridgehead carbons is ~1.85 Å, compared to ~2.80 Å for a para-phenyl ring. This size contraction must be accounted for in ligand-binding design.

  • Volume: The BCP cage is bulky but compact, serving as a "spacer" that fills hydrophobic pockets without the entropy penalty of a flexible alkyl chain.

Bioisosteric Comparison

The following diagram illustrates the structural relationship between the BCP analog and its aromatic parent, highlighting the removal of the metabolic "soft spot" (the benzylic position).

Bioisostere cluster_0 Parent Aromatic Scaffold (4-Isopropylphenol) cluster_1 Bioisostere Replacement (3-Isopropyl-BCP-1-ol) node_phenol Benzene Ring (Planar, Lipophilic) node_benzylic Benzylic C-H (Metabolic Soft Spot) node_bcp BCP Core (3D, Rigid, Sp3) node_phenol->node_bcp Saturate Core node_quat Quaternary C (Metabolically Blocked) node_benzylic->node_quat Block Metabolism node_acidic Phenolic -OH (pKa ~10, Acidic) node_neutral Tertiary -OH (pKa ~17, Neutral) node_acidic->node_neutral Acidity Shift

Figure 1: Structural and functional shift from 4-isopropylphenol to 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

Physicochemical Properties[1][2][3][4][5][6][7]

The Acidity Shift (Critical for Potency)

A common pitfall in BCP-for-phenyl substitution is the assumption that the hydroxyl group retains phenolic acidity. It does not.

  • Phenol pKa: ~10.0 (Ionized at physiological pH if electron-withdrawing groups are present; H-bond donor/acceptor).

  • BCP-OH pKa: ~16–18 (Neutral at physiological pH; strictly H-bond donor/acceptor).

  • Implication: If the target protein requires a salt bridge with a phenoxide anion, this bioisostere will result in a loss of potency. If the interaction is purely hydrogen bonding, the BCP analog often improves binding by eliminating the desolvation penalty associated with the charged phenoxide.

Solubility & Lipophilicity (LogP/LogD)

The BCP scaffold disrupts crystal lattice packing (increasing solubility) and lowers lipophilicity compared to the phenyl ring.

Property4-Isopropylphenol (Parent)3-Isopropyl-BCP-1-ol (Analog)Impact
Hybridization Sp2 (Planar)Sp3 (3D, Cage)Improved Fsp3 score
LogP (Est.) ~2.9~1.8 – 2.1Lower Lipophilicity (Better ADME)
Aqueous Solubility Low (<1 mg/mL)High (>10 mg/mL)Significant Increase (Lattice disruption)
Metabolic Liability High (Benzylic oxidation)Low (Bridgehead blocked)Extended Half-life
H-Bond Capacity Donor/Acceptor (Acidic)Donor/Acceptor (Neutral)Altered receptor interaction
Metabolic Stability

The isopropyl group on a benzene ring is prone to CYP450-mediated benzylic hydroxylation. In the BCP analog, the isopropyl group is attached to a quaternary bridgehead carbon. This eliminates the abstractable benzylic hydrogen, forcing metabolism to occur on the less reactive isopropyl methyls or the BCP cage itself (which is highly resistant).

Synthesis Strategy

The synthesis of 3-substituted BCP alcohols typically proceeds via [1.1.1]propellane , a highly strained microcyclic hydrocarbon. The most robust route for the isopropyl analog involves radical addition.

Synthetic Workflow[1][3][6][8][9][10]
  • Precursor: [1.1.1]Propellane (generated in situ or stored as ether solution).[1]

  • Radical Addition: Reaction with Isopropyl Iodide (i-Pr-I) under photolytic conditions or with initiation (e.g., Et3B) to form 1-iodo-3-isopropylbicyclo[1.1.1]pentane.

  • Hydrolysis: Silver-mediated substitution (AgOAc/AcOH followed by hydrolysis) or direct hydrolysis to convert the bridgehead iodide to the hydroxyl group.

Synthesis propellane [1.1.1]Propellane intermediate 1-Iodo-3-isopropyl-BCP propellane->intermediate Radical Addition reagents i-Pr-I + Light/Initiator reagents->propellane product 3-Isopropyl-BCP-1-ol intermediate->product Substitution (Sn1-like) hydrolysis AgOAc / AcOH then Hydrolysis hydrolysis->intermediate

Figure 2: Synthetic route from [1.1.1]propellane to the target alcohol.

Experimental Protocols

To validate the physicochemical advantages of this molecule, the following protocols are recommended.

Protocol: Chromatographic Hydrophobicity Index (CHI) LogD

Standard shake-flask methods are often inaccurate for small, volatile BCP fragments. A chromatographic approach is preferred.

  • System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Immobilized Artificial Membrane (IAM) column or C18 standard with calibrated standards.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate pH 7.4.

    • B: Acetonitrile.

  • Calibration: Run a set of 10 standard drugs with known LogD values (e.g., Theophylline, Propranolol, Toluene).

  • Procedure:

    • Inject 5 µL of 10 mM sample (DMSO stock).

    • Run a fast gradient (0-100% B in 5 min).

    • Measure retention time (

      
      ).
      
    • Convert

      
       to CHI and then to LogD using the calibration curve.
      
  • Validation: The BCP analog should elute significantly earlier than 4-isopropylphenol.

Protocol: pKa Determination (Potentiometric)

Due to the high pKa (~17), aqueous titration is impossible. Use co-solvent extrapolation.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Methanol/Water mixtures (30%, 40%, 50%, 60% MeOH).

  • Titrant: 0.5 M KOH.

  • Method:

    • Dissolve sample in the co-solvent mixture.

    • Perform titrations under inert gas (

      
      ) to prevent 
      
      
      
      absorption.
    • Construct a Yasuda-Shedlovsky plot (pKa vs 1/Dielectric Constant).

    • Extrapolate to 0% organic solvent to estimate aqueous pKa.

    • Note: If no inflection is observed < pH 12, report as pKa > 12 (Neutral).

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • PharmaBlock Whitepaper. (2020). "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups."[2] Link

  • Burton, K. I., & MacMillan, D. W. C. (2025). "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link

  • Walton-Raaby, M., et al. (2023). "Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids." Molecules. Link

Sources

The Ascendancy of a Saturated Bioisostere: A Technical Guide to 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol as a Phenyl Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly venturing beyond the traditional confines of "flatland" aromatic scaffolds. The phenyl group, while a ubiquitous and often essential pharmacophoric element, can introduce liabilities such as metabolic instability and poor solubility. This guide delves into a compelling alternative: the saturated, three-dimensional bicyclo[1.1.1]pentane (BCP) core, specifically focusing on 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol as a bioisosteric replacement for the phenyl ring.

This document provides a comprehensive overview of the rationale behind this substitution, detailed synthetic methodologies, and a framework for the rigorous evaluation of its physicochemical properties. It is intended to serve as a practical resource for researchers aiming to leverage the advantages of this non-classical bioisostere in their drug discovery programs.

The Strategic Advantage of "Escaping Flatland"

The replacement of a planar phenyl ring with a rigid, sp³-rich scaffold like the bicyclo[1.1.1]pentane system is a strategic maneuver in medicinal chemistry to enhance a molecule's drug-like properties.[1][2] The BCP core offers a similar vector for substituents as a para-substituted phenyl ring but with a distinct set of physicochemical characteristics.[1][3]

Key advantages of employing the BCP scaffold include:

  • Improved Solubility: The disruption of π-π stacking interactions and the introduction of a more polar, three-dimensional structure can significantly enhance aqueous solubility.[4][5]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1][3]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP moiety compared to a phenyl ring can lead to a decrease in non-specific protein binding, potentially improving the therapeutic index.[6]

  • Novel Chemical Space: The unique geometry of the BCP core allows for the exploration of novel vector spaces and the development of intellectual property.

The subject of this guide, 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol, combines the benefits of the BCP core with the introduction of a hydroxyl group, a common pharmacophoric feature and a handle for further functionalization, and an isopropyl group, a small lipophilic substituent.

Synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol: A Proposed Pathway

Synthetic_Pathway cluster_0 Step 1: Halogen-Atom Transfer Radical Addition cluster_1 Step 2: Lithiation-Borylation cluster_2 Step 3: Oxidation Propellane [1.1.1]Propellane HaloBCP 1-Iodo-3-isopropyl- bicyclo[1.1.1]pentane Propellane->HaloBCP hv or BEt3 IsopropylIodide 2-Iodopropane IsopropylIodide->HaloBCP HaloBCP_c 1-Iodo-3-isopropyl- bicyclo[1.1.1]pentane BoronateEster 3-Isopropyl-BCP-1-boronate ester HaloBCP_c->BoronateEster 1. t-BuLi 2. B(OR)3 BoronateEster_c 3-Isopropyl-BCP-1-boronate ester TargetMolecule 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol BoronateEster_c->TargetMolecule Oxidizing agent (e.g., H2O2, NaOH)

Figure 1: Proposed synthetic pathway to 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

Part 1: Synthesis of [1.1.1]Propellane

The critical starting material, [1.1.1]propellane, is a highly strained molecule and is typically generated in situ for immediate use. A common and scalable procedure involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent.[9]

Experimental Protocol:

  • Reaction Setup: A dry, multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a suitable ether solvent (e.g., diethyl ether or pentane).

  • Reaction Execution: The solution is cooled to -78 °C. Methyllithium (in a suitable solvent) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature. The resulting solution of [1.1.1]propellane is typically used directly in the next step without purification. The concentration of the propellane solution can be determined by titration.

Part 2: Synthesis of 1-Iodo-3-isopropylbicyclo[1.1.1]pentane

The addition of an alkyl iodide to [1.1.1]propellane can be initiated by light or a radical initiator like triethylborane.[8][10]

Experimental Protocol:

  • Reaction Setup: To the freshly prepared solution of [1.1.1]propellane from Part 1 is added 2-iodopropane.

  • Initiation (Photochemical): The reaction mixture is irradiated with a UV lamp at a low temperature (e.g., -10 °C) until the reaction is complete as monitored by GC-MS.

  • Initiation (Radical): Alternatively, a catalytic amount of triethylborane (as a solution in hexanes) is added to the reaction mixture at room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-iodo-3-isopropylbicyclo[1.1.1]pentane.

Part 3: Synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

The conversion of the iodo-BCP to the desired alcohol is achieved through a two-step lithiation-borylation and subsequent oxidation sequence.[11][12]

Experimental Protocol:

  • Lithiation-Borylation:

    • A solution of 1-iodo-3-isopropylbicyclo[1.1.1]pentane in a dry ether solvent is cooled to -78 °C.

    • tert-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • A borate ester, such as trimethyl borate or triisopropyl borate, is then added, and the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic layers are dried and concentrated to give the crude boronate ester.

  • Oxidation:

    • The crude boronate ester is dissolved in a mixture of tetrahydrofuran and water.

    • An aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide at 0 °C.[13][14]

    • The reaction mixture is stirred at room temperature until the oxidation is complete.

    • The mixture is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography to yield 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

Characterization and Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six bridgehead protons of the BCP core. The methine proton of the isopropyl group will appear as a multiplet, and the two methyl groups of the isopropyl substituent will likely appear as a doublet. The proton of the hydroxyl group will be a broad singlet, the position of which will be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the bridgehead and bridging carbons of the BCP core. Signals corresponding to the isopropyl group and the carbon bearing the hydroxyl group will also be present.

  • IR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Physicochemical Property Evaluation: A Comparative Approach

To validate the utility of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol as a phenyl bioisostere, its key physicochemical properties should be determined and compared to a relevant phenyl-containing analog, such as 4-isopropylphenol.

PropertyPhenyl Analog (4-isopropylphenol)BCP Analog (3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol)
cLogP Predicted ValuePredicted Value
Aqueous Solubility (mg/mL) Literature or Experimental ValueExperimental Value
Metabolic Stability (t½ in HLM, min) Literature or Experimental ValueExperimental Value
Non-Specific Binding (CHI(IAM)) Literature or Experimental ValueExperimental Value
Note: Experimental values for 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol are not currently available in the public domain and would need to be determined experimentally.
Experimental Protocols for Property Determination
  • A solution of the compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • The mixture is shaken vigorously to ensure thorough mixing and then allowed to equilibrate.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • An excess amount of the solid compound is added to a known volume of PBS at pH 7.4.

  • The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by HPLC-UV against a standard curve.

Microsomal_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow Incubation Incubate Compound with HLM and NADPH at 37°C Sampling Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench Reaction with Cold Acetonitrile Sampling->Quenching Analysis Analyze Remaining Compound by LC-MS/MS Quenching->Analysis Calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Calculation

Sources

Role of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the transition from "flat" aromatic fragments to three-dimensional (3D) pharmacophores, 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (hereafter 3-iPr-BCP-OH ) has emerged as a high-value scaffold. It functions as a metabolically stable,


-rich bioisostere for para-substituted phenols, tert-butyl groups, or lipophilic spacers.

This guide dissects the utility of 3-iPr-BCP-OH, providing a validated workflow for its synthesis, screening, and elaboration into clinical candidates.

Structural Anatomy & Design Logic

The efficacy of 3-iPr-BCP-OH lies in its ability to satisfy two contradictory requirements in drug design: lipophilic space-filling and physicochemical compliance (solubility/permeability).

The BCP Core (The "Stealth" Linker)

The bicyclo[1.1.1]pentane (BCP) core is a rigid, linear spacer with a bridgehead-to-bridgehead distance of ~1.85 Å, closely mimicking the vector of a para-phenyl ring (~2.8 Å) but without the aromatic liability (solubility issues,


-stacking promiscuity).
  • 
     Score:  1.0 (100% saturated). High 
    
    
    
    correlates with improved clinical success rates.[1]
  • Metabolic Stability: The bridgehead C-H bonds in unsubstituted BCPs are strong, but the 1,3-disubstitution in 3-iPr-BCP-OH completely blocks the metabolic "soft spots," forcing metabolism to the periphery.

The Substituents
PositionSubstituentRole in FBDD
C3 Propan-2-yl (Isopropyl) Hydrophobic Anchor: Mimics the bulk of a tert-butyl or isopropyl group. It probes deep lipophilic pockets (e.g., the S1 pocket of proteases or the hydrophobic back-cleft of kinases).
C1 Hydroxyl (-OH) Polar Exit Vector: Acts as a hydrogen bond donor/acceptor for initial binding. Crucially, it serves as the synthetic handle for fragment growing (via etherification or oxidation).

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 3-iPr-BCP-OH from [1.1.1]propellane via Atom Transfer Radical Addition (ATRA). Scale: Gram-scale (scalable to kg in flow).

Reagents & Safety
  • Precursor: [1.1.1]Propellane (generated in situ or stored as ether solution).[2] Warning: Propellane is strained and potentially explosive; handle in solution at low temperatures.

  • Radical Source: 2-Iodopropane (Isopropyl iodide).

  • Catalyst/Initiator: Tributyltin hydride (

    
    ) / AIBN (Classical) OR Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) (Photochemical).
    
  • Solvent: Diethyl ether or DCM.

Step-by-Step Methodology
Step 1: Radical Addition (Formation of the Iodide)

The formation of the C-C bond at the bridgehead is best achieved via photo-mediated ATRA.

  • Setup: Charge a quartz reaction vessel with [1.1.1]propellane (1.0 equiv, 0.5 M in

    
    ) and 2-iodopropane (1.5 equiv).
    
  • Irradiation: Irradiate with 365 nm LED light (approx. 10 mW/cm²) at 25°C. No metal catalyst is strictly required if using UV, but Lithium salts can accelerate the process.

  • Monitoring: Monitor consumption of propellane by NMR (disappearance of singlet at

    
     1.98 ppm).
    
  • Workup: Carefully concentrate the solution (volatile product!) to yield 1-iodo-3-isopropylbicyclo[1.1.1]pentane .

Step 2: Hydroxylation (Iodide

Alcohol)

Direct hydrolysis of BCP iodides can be sluggish or lead to rearrangement. A silver-mediated approach is preferred.

  • Reaction: Dissolve the crude iodide in a mixture of Acetone/Water (3:1).

  • Activation: Add

    
     (1.1 equiv) or 
    
    
    
    followed by hydrolysis. Note: For scale-up, a radical hydroxylation using
    
    
    and a reductant is safer/cheaper.
  • Purification: Filter off silver salts. Extract with EtOAc. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

  • Product: 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (Colorless oil/low-melting solid).

Quality Control Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    1.85 (s, 6H, BCP-CH2), 1.75 (sept, 1H,
    
    
    ), 0.88 (d, 6H,
    
    
    ).
  • 
     NMR:  Distinctive BCP bridgehead carbons appear around 
    
    
    
    40-60 ppm.
  • Validation: Absence of olefinic protons (indicates no ring opening to dienes).

FBDD Workflow: From Screen to Lead

The following diagram illustrates the critical path for utilizing 3-iPr-BCP-OH in a drug discovery campaign.

FBDD_Workflow cluster_elaboration Fragment Elaboration (Growing) Start Library Design (Escape from Flatland) Screen Fragment Screening (STD-NMR / X-ray Soaking) Start->Screen Include 3-iPr-BCP-OH Hit Hit Validation (Kd < 500 µM) Screen->Hit Specific Binding PathA Etherification (NaH, R-X) Hit->PathA Use -OH as Nucleophile PathB Oxidation to Acid (Jones Reagent) Hit->PathB Change Vector PathC Reductive Amination (via Ketone) Hit->PathC Link to Amines Lead Lead Candidate (High Fsp3, Metabolic Stability) PathA->Lead PathB->Lead PathC->Lead

Figure 1: Decision tree for integrating 3-iPr-BCP-OH into fragment campaigns, highlighting elaboration pathways.

Application Case Study: Kinase Inhibitor Optimization

Scenario: A project targets a kinase with a hydrophobic "back pocket" (Gatekeeper residue). The Problem: The initial hit contains a p-isopropylphenyl group. While potent, the molecule suffers from:

  • Poor Solubility: The aromatic ring drives LogP > 5.

  • CYP Inhibition: The phenyl ring acts as a substrate for CYP450 oxidation.

The BCP Solution: Replacing the p-isopropylphenyl ring with 3-isopropyl-BCP retains the vector and hydrophobic fill (the isopropyl group sits in the same pocket) but breaks the planarity.

  • Result:

    • Solubility: Increases by ~10-fold due to the

      
       character and disruption of crystal packing.
      
    • Metabolism: The BCP core is inert to oxidative metabolism compared to the electron-rich phenyl ring.

    • Vector Fidelity: The -OH group (or derived ether) exits the pocket at the exact angle required to interact with the hinge region or solvent front.

Quantitative Comparison

Propertyp-Isopropylphenol (Aromatic)3-iPr-BCP-OH (Fragment)Advantage
Hybridization

(Flat)

(3D)
Improved Solubility
LogP ~2.9~1.8Lower Lipophilicity
Metabolic Risk High (Ring oxidation)Low (Bridgehead stable)Extended Half-life
Vector Angle 180° (Linear)180° (Linear)Structural Mimicry

References

  • Levterov, V. V., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025).[1] Rapid access to 3-substituted bicyclo[1.1.1]pentanes.[1] Chem. [Link][1][3][4]

  • Stepan, A. F., et al. (2012).[5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[1][3] Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5][6] [Link]

  • Denisenko, A., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives.[5] Chemical Communications. [Link]

Sources

Metabolic Stability Profile of 3-Substituted Bicyclo[1.1.1]pentan-1-ols: A Paradigm Shift in Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic properties remains a central challenge in modern drug discovery. Historically, para-substituted phenols and tert-butyl groups have been heavily utilized as structural motifs, yet they frequently suffer from severe metabolic liabilities—namely rapid Phase II glucuronidation and Phase I CYP450 oxidation, respectively. The strategic incorporation of the bicyclo[1.1.1]pentane (BCP) core, specifically as 3-substituted bicyclo[1.1.1]pentan-1-ols , represents a profound leap in bioisosteric design. By increasing the fraction of sp3-hybridized carbons (


) and fundamentally altering the electronic landscape of the hydroxyl group, researchers can "escape flatland" while drastically enhancing metabolic stability, aqueous solubility, and membrane permeability.

This technical guide dissects the mechanistic causality behind the metabolic resilience of 3-substituted BCP-1-ols, provides comparative physicochemical data, and establishes a self-validating experimental workflow for profiling their stability in vitro.

Mechanistic Causality: Escaping Flatland and Metabolic Liabilities

The transition from a planar p-substituted phenol to a 3-substituted BCP-1-ol is not merely a geometric substitution; it is a fundamental reprogramming of the molecule's metabolic fate. This resilience is grounded in two primary mechanistic shifts:

A. Phase I Resistance: High C–H Bond Dissociation Energy

Standard aliphatic groups, such as tert-butyl or benzylic motifs, are highly susceptible to hydrogen atom transfer (HAT) and subsequent oxidation by Cytochrome P450 (CYP450) enzymes. The BCP core, however, is characterized by extreme ring strain. This geometric constraint imparts exceptionally high s-character to the C(sp3)–H bonds, significantly raising their Bond Dissociation Energy (BDE) (Burton & MacMillan, 2025). Consequently, CYP450-mediated aliphatic hydroxylation becomes thermodynamically and kinetically unfavorable, effectively shutting down a major Phase I clearance pathway.

B. Phase II Resistance: Attenuation of Hydroxyl Acidity

p-Substituted phenols are notorious for rapid first-pass metabolism. The phenolic hydroxyl group is relatively acidic (


) and planar, making it an ideal substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). By replacing the aromatic ring with a rigid BCP cage, the resulting 1-ol becomes an aliphatic, tertiary-like alcohol. This structural shift raises the 

to approximately 14–15, rendering the hydroxyl group nearly neutral at physiological pH. This dramatic reduction in acidity and the introduction of 3D steric bulk disrupts the recognition and binding affinity within UGT/SULT active sites, effectively bypassing rapid Phase II conjugation (PharmaBlock, n.d.).

MetabolicRouting Phenol p-Substituted Phenol (High Phase II Liability) Phase2 Rapid Glucuronidation / Sulfation (UGT/SULT) Phenol->Phase2 High acidity (pKa ~10) Phase1 CYP450 Oxidation (Aromatic Ring) Phenol->Phase1 pi-electron rich BCP 3-Substituted BCP-1-ol (Metabolically Stable) Stable Prolonged Half-Life (Slow Phase I/II) BCP->Stable Low acidity (pKa ~14), High C-H BDE Excretion Rapid Clearance Phase2->Excretion Phase1->Excretion

Metabolic routing comparison between p-substituted phenols and 3-substituted BCP-1-ols.

Comparative Physicochemical and Metabolic Data

The superiority of the BCP-1-ol motif becomes evident when benchmarked against traditional structural fragments. As demonstrated in the optimization of various clinical candidates (e.g.,


-secretase inhibitors), the BCP core maintains the necessary vector geometry for target engagement while optimizing the biopharmaceutical profile (Stepan et al., 2012).
Propertyp-Substituted Phenoltert-Butyl Alcohol3-Substituted BCP-1-ol
Geometry Planar (2D)Tetrahedral (3D)Rigid Cage (3D)
Fraction sp3 (

)
LowHighHigh (1.0 for core)
Hydroxyl


10.0 (Acidic)

16.0 (Neutral)

14.0 - 15.0 (Neutral)
Phase I Liability High (Aromatic oxidation)Moderate (Aliphatic oxidation)Very Low (High C-H BDE)
Phase II Liability Very High (Rapid Glucuronidation)LowLow
Lipophilicity (LogD) ModerateHighLow-Moderate
Aqueous Solubility Poor to ModerateModerateExcellent

Experimental Workflow: Self-Validating HLM Stability Assay

To rigorously quantify the metabolic stability of synthesized 3-substituted BCP-1-ols, a highly controlled Human Liver Microsome (HLM) assay is required. The following protocol is designed as a self-validating system , ensuring that every data point is mechanistically sound and free from artifactual interference.

Step-by-Step Methodology

1. Reagent Preparation & Equilibration

  • Action: Prepare a 1

    
    M solution of the BCP-1-ol test compound in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Causality: The 1

    
    M concentration is deliberately chosen to remain well below the anticipated Michaelis constant (
    
    
    
    ) of hepatic enzymes. This ensures the reaction operates under first-order kinetics, which is a strict mathematical prerequisite for accurately calculating intrinsic clearance (
    
    
    ).

2. Microsomal Incubation

  • Action: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: A 0.5 mg/mL protein concentration strikes the optimal balance between providing sufficient enzymatic activity for detectable turnover and minimizing non-specific protein binding, which can artificially sequester the drug and falsely inflate apparent stability.

3. Reaction Initiation

  • Action: Initiate the Phase I metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of electron equivalents. The regenerating system ensures NADPH is not depleted during the assay, preventing premature reaction plateauing.

4. Aliquot Sampling & Quenching

  • Action: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50

    
    L aliquots into 150 
    
    
    
    L of ice-cold acetonitrile containing an analytical internal standard (IS).
  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins to halt the enzymatic reaction at the exact time point, and it precipitates the proteins to prepare a clean supernatant for LC-MS/MS injection.

5. LC-MS/MS Analysis & Data Processing

  • Action: Centrifuge the quenched samples (4000 rpm, 15 min, 4°C) and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Self-Validation Checkpoints (Critical for E-E-A-T)
  • Minus-NADPH Control: A parallel incubation lacking NADPH must show

    
     compound depletion over 60 minutes. Logic: Validates that any observed loss in the main assay is strictly due to CYP450 metabolism, ruling out chemical instability or non-specific binding to the assay plate.
    
  • Positive Control Clearance: Concurrent testing of Verapamil (Phase I control) must yield a

    
     within historically established laboratory QC ranges. Logic: Confirms the specific batch of HLMs is enzymatically viable and the NADPH system is functioning.
    

HLMWorkflow Step1 1. Compound Preparation (1 µM in Buffer, < Km) Step2 2. HLM Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Step3 3. NADPH Addition (Initiate Phase I) Step2->Step3 Step4 4. Aliquot Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CLint & t1/2) Step5->Step6

Self-validating experimental workflow for in vitro HLM stability profiling.

Conclusion

The utilization of 3-substituted bicyclo[1.1.1]pentan-1-ols is a masterclass in rational drug design. By leveraging the geometric rigidity and unique electronic properties of the BCP core, researchers can systematically eliminate the Phase I and Phase II metabolic liabilities inherent to traditional planar arenes and flexible alkyl chains. As synthetic methodologies for accessing these strained cage systems continue to advance, their integration into lead optimization pipelines will undoubtedly accelerate the discovery of highly stable, orally bioavailable therapeutics.

References

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. URL:[Link]

  • Stepan, A. F., et al. (2012).Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
    URL:[Link]
    

An In-Depth Technical Guide to the Geometric Parameters and Strain Energy of the Bicyclo[1.1.1]pentane Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Strained Scaffold in Modern Chemistry

The bicyclo[1.1.1]pentane (BCP) core, a seemingly simple bridged hydrocarbon, has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry and materials science.[1][2] Comprising a cyclobutane ring bridged by a single carbon, its rigid, three-dimensional structure is characterized by significant ring strain.[1][3][4] Initially synthesized in 1964 by Wiberg and co-workers, the BCP scaffold's true potential was unlocked when it was identified as a superior bioisostere—a molecular replacement—for para-substituted benzene rings, tert-butyl groups, and internal alkynes.[1][5][6][7][8]

In drug development, the strategic replacement of planar, metabolically susceptible aromatic rings with three-dimensional saturated scaffolds is a concept known as "escaping from flatland".[9][10] BCP is a quintessential example of this strategy. Its unique geometry allows it to mimic the exit vectors of a para-substituted phenyl ring while often conferring dramatically improved physicochemical properties, such as enhanced aqueous solubility, greater metabolic stability, and reduced non-specific binding.[6][7][11] Despite possessing a high strain energy of approximately 66.6 kcal/mol, the BCP core is kinetically stable and robust, making it an ideal building block for novel therapeutics.[1][3][4]

This guide provides an in-depth analysis of the two fundamental properties that define the BCP core: its precise geometric parameters and its inherent strain energy. We will explore both the experimental and computational methodologies used to characterize these features, offering researchers, scientists, and drug development professionals the foundational knowledge required to effectively harness this remarkable scaffold.

Section 1: The Unique Geometry of the BCP Core

The utility of BCP as a molecular scaffold is fundamentally dictated by its rigid and well-defined geometry. The precise arrangement of its five carbon atoms determines how substituents are presented in three-dimensional space, which is critical for its function as a bioisostere. The most important geometric features are the inter-bridgehead distance and the lengths of the C-C bonds.

Key Geometric Parameters

The BCP framework is defined by two bridgehead carbons (C1 and C3) and three methylene bridge carbons (C2, C4, C5). The key parameters are:

  • Bridgehead-Bridgehead (C1–C3) Distance: This non-bonded distance is the most critical parameter when considering BCP as a bioisostere for linear linkers like para-phenylene or alkynes. It defines the separation between two functional groups attached to the scaffold.

  • Bridgehead-Methylene (C1–C2) Bond Length: These are the bonds connecting the bridgehead carbons to the methylene bridges.

  • Methylene-Methylene (C2–C4) Path: While not a direct bond, the geometry of the methylene bridges influences the overall rigidity and shape of the molecule.

Experimental values for these parameters are primarily derived from gas-phase electron diffraction (ED) studies on the parent hydrocarbon and single-crystal X-ray diffraction (XRD) on solid-state derivatives.[12][13][14] These are complemented and often predicted by high-level ab initio and Density Functional Theory (DFT) computational methods.[12][15]

Data Presentation: Geometric Parameters of the BCP Core

The following table summarizes key geometric data from both experimental and computational sources. This allows for a direct comparison and highlights the strong agreement between theoretical models and physical measurement.

Geometric ParameterExperimental Value (Å)Computational Value (Å)Method/Source
C1–C3 Bridgehead Distance 1.874 ± 0.041.875Electron Diffraction[12] / MP2/cc-pVTZ[12]
1.85-General Reference[6]
1.804 to 1.923-X-ray Diffraction (Varies with substitution)[13]
C1–C2 Bond Length 1.557 ± 0.021.550Electron Diffraction[12] / MP2/cc-pVTZ[12]

Causality Behind the Geometry: The C1–C3 distance of ~1.85-1.87 Å is significantly shorter than the ~2.8 Å distance across a para-substituted benzene ring.[6] This compactness is a defining feature. The C-C bonds in BCP are not standard sp³-sp³ bonds; the high degree of p-character in the bonds directed towards the interior of the cage results in the unique, compact geometry. This structural constraint is also the source of its significant strain energy.

Section 2: Understanding the Strain Energy of BCP

Strain energy is the excess energy stored in a molecule due to its geometry deviating from an idealized, "strain-free" reference state. In cyclic compounds, this arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across a ring). BCP, with its forced C-C-C bond angles compressed far from the ideal tetrahedral angle of 109.5°, is a highly strained system.

Quantifying Strain Energy

The strain energy of BCP is consistently reported to be approximately 66.6 kcal/mol (or ~279 kJ/mol).[1][3][4] This value is substantial, indicating a large amount of stored potential energy.

  • Expert Insight: The critical takeaway for drug developers is that this high thermodynamic instability does not translate to kinetic reactivity. The BCP cage lacks low-energy pathways for decomposition or ring-opening reactions, rendering it remarkably robust under physiological and many synthetic conditions.[1][3] This combination of high stored energy and kinetic persistence is a hallmark of the BCP scaffold.

The strain energy is determined experimentally by measuring the standard enthalpy of formation (ΔHf°) via calorimetry and comparing it to a theoretical value for a strain-free acyclic analogue. Computational chemistry provides a direct route to calculate this value by comparing the energy of the optimized BCP structure to that of appropriate strain-free reference compounds (homodesmotic reactions).

Visualization: The Concept of Strain Energy Determination

The diagram below illustrates the principle of calculating strain energy by comparing the enthalpy of formation of bicyclo[1.1.1]pentane with a theoretical strain-free reference.

Strain_Energy_Concept cluster_0 Experimental Path cluster_1 Theoretical Path BCP Bicyclo[1.1.1]pentane Combustion Oxygen-Bomb Calorimetry BCP->Combustion Result Strain Energy = ΔH°f (exp) - ΔH°f (calc) BCP->Result Elements 5C (graphite) + 4H₂ (gas) Elements->BCP ΔH°f (exp) (Target Value) Products 5CO₂ + 4H₂O Combustion->Products ΔH°comb (measured) SF_Ref Strain-Free Reference (e.g., isopentane) Calc Group Increment Calculation SF_Ref->Calc Elements2 5C (graphite) + 4H₂ (gas) Elements2->SF_Ref ΔH°f (calc) Calc->Result

Caption: Deriving strain energy by comparing experimental and theoretical enthalpies of formation.

Section 3: Methodologies for Characterization

The trustworthiness of the geometric and energetic data presented relies on robust and self-validating experimental and computational protocols. As a Senior Application Scientist, it is imperative to not only present the steps but to explain the causality behind them.

Experimental Protocol: Geometric Determination via Single-Crystal X-ray Diffraction (XRD)

XRD is the gold standard for determining the precise three-dimensional structure of crystalline materials, providing highly accurate bond lengths and angles.

Objective: To determine the atomic coordinates of a BCP derivative in the solid state.

Methodology:

  • Crystal Growth (The Foundation):

    • Action: Grow high-quality single crystals of the BCP-containing compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Rationale: The quality of the final data is entirely dependent on the quality of the crystal. A well-ordered, single crystal diffracts X-rays in a sharp, predictable pattern, whereas amorphous or polycrystalline materials produce diffuse or complex patterns. High-quality crystals are necessary to achieve high resolution and an accurate structure.[16]

  • Data Collection:

    • Action: Mount a suitable crystal on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled under a stream of liquid nitrogen (~100 K) and irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays as the crystal is rotated.

    • Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise measurement of atomic positions. Monochromatic X-rays are used to simplify the diffraction experiment according to Bragg's Law.

  • Structure Solution and Refinement:

    • Action: The diffraction data (a set of structure factors) is processed using specialized software. Direct methods or Patterson methods are used to solve the "phase problem" and generate an initial electron density map. This map is used to build an initial model of the molecule.

    • Action: The model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors and those calculated from the model.

    • Rationale: Refinement is a self-validating process. The quality of the final model is assessed by metrics like the R-factor (residual factor), which should be low (<5% for a good structure), and by examining the final electron density map for any unassigned peaks or negative density.

Visualization: Experimental Workflow for XRD

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Analysis Synth Synthesize BCP Derivative Purify Purify Compound Synth->Purify Crystal Grow Single Crystals Purify->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data (X-ray) Mount->Collect Solve Solve Phase Problem (Initial Model) Collect->Solve Refine Refine Structural Model Solve->Refine Validate Validate Model (R-factor, etc.) Refine->Validate Final Final Structure (CIF File) Validate->Final

Caption: Workflow for determining BCP geometry via single-crystal X-ray diffraction.

Computational Protocol: Strain Energy via DFT

Computational chemistry offers a powerful, predictive tool for calculating the geometric and energetic properties of molecules like BCP.

Objective: To calculate the strain energy of the BCP core using quantum mechanical methods.

Methodology:

  • Structure Building:

    • Action: Build an initial 3D structure of bicyclo[1.1.1]pentane and a suitable strain-free reference molecule (e.g., 2,2-dimethylpropane or a combination of smaller alkanes for a homodesmotic reaction) in a molecular modeling program.

    • Rationale: A reasonable starting geometry is required for the optimization algorithm to find the true energy minimum efficiently.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization using a reliable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G**).[15] The calculation finds the lowest energy conformation of the molecule.

    • Rationale: The choice of functional and basis set is a trade-off between accuracy and computational cost. For a small, rigid molecule like BCP, high-level methods are computationally accessible and provide results that correlate well with experimental data.[12]

  • Frequency Calculation:

    • Action: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry.

    • Rationale: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state. The calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for an accurate enthalpy calculation.

  • Strain Energy Calculation:

    • Action: Calculate the enthalpy of a balanced (homodesmotic) reaction where the number and type of bonds are conserved on both sides of the equation. The enthalpy of this reaction is the strain energy.

    • Example Reaction: Bicyclo[1.1.1]pentane + 5 CH₄ → 2 C(CH₃)₄ + CH₃CH₃

    • Rationale: Using a balanced reaction cancels out systematic errors in the calculation, leading to a more accurate final value for the strain energy. The enthalpy of the reaction represents the energy released when the strained BCP is converted into strain-free components.

Visualization: Computational Workflow for DFT

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Calculation cluster_output Analysis Build_BCP Build BCP Input Structure Optimize Geometry Optimization (e.g., B3LYP/6-311G**) Build_BCP->Optimize Build_Ref Build Strain-Free Reference Structures Build_Ref->Optimize Frequency Frequency Analysis Optimize->Frequency Energy Calculate Electronic + Thermal Energies Frequency->Energy Check Verify Minimum (No Imaginary Frequencies) Frequency->Check Reaction Calculate Reaction Enthalpy Check->Reaction Strain Strain Energy Reaction->Strain

Caption: Workflow for calculating BCP strain energy using Density Functional Theory.

Conclusion

The bicyclo[1.1.1]pentane core is a masterful example of how unusual structural and energetic properties can be leveraged for practical advantage. Its well-defined geometry, characterized by a bridgehead-bridgehead distance of approximately 1.87 Å, makes it a compact and rigid scaffold. Its substantial strain energy of ~66.6 kcal/mol is coupled with remarkable kinetic stability, a combination that underpins its successful application as a bioisostere in drug design. By understanding the fundamental geometric parameters and the nature of its strain energy, as determined by rigorous experimental and computational methods, researchers can confidently and effectively incorporate the BCP motif to create next-generation molecules with enhanced performance and superior properties.

References

  • Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives. (2021). Chinese Journal of Organic Chemistry.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.PharmaBlock.
  • Pecul, M., Dodziuk, H., Jaszuński, M., Lukin, O., & Leszczyński, J. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane.Physical Chemistry Chemical Physics, 3(10), 1986-1994.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.JACS Au, 3(5), 1293–1310.
  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.ChemRxiv.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025). CCS Chemistry.
  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.ACS Medicinal Chemistry Letters, 7(11), 1035-1040.
  • Liu, C., et al. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis.EurekAlert!.
  • Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring.TCI Chemicals.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm.
  • Shire, B. R., & Anderson, E. A. (2023).
  • Gholami, M., et al. (2020). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold.Chemistry – An Asian Journal, 15(18), 2772-2778.
  • Cubane vs. Bicyclo[1.1.1]pentane: A Head-to-Head Geometric Comparison as Benzene Bioisosteres.Benchchem.
  • The geometry and labelling of atoms in [1.1.1]propellane and bicyclo[1.1.1]pentane.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). Macmillan Group.
  • Lévesque, F. (2026). Propellane-free access to bicyclo[1.1.1]pentanes.
  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2025).
  • Bicyclo[1.1.1]pentane.NIST WebBook.
  • Bicyclo(1.1.1)pentane.Wikipedia.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020).
  • Vankayala, S. L., et al. (2010). Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation.The Journal of Physical Chemistry A, 114(20), 6136-6147.
  • Good, W. D. (1976). The enthalpies of combustion and formation of the isomeric pentanes.The Journal of Chemical Thermodynamics, 8(7), 67-71.
  • Chen, W., & Nash, P. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds.

Sources

Chemical space analysis of bicyclo[1.1.1]pentane building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Space Analysis of Bicyclo[1.1.1]pentane Building Blocks A Technical Guide to Saturated Bioisosteres in Modern Drug Discovery

Executive Summary: The Dimensional Shift

In the pursuit of novel therapeutic agents, medicinal chemistry has historically relied heavily on


-hybridized aromatic scaffolds. While these "flat" structures offer reliable synthetic pathways (e.g., Suzuki-Miyaura couplings), they often suffer from poor aqueous solubility, non-specific binding, and metabolic liabilities.

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier "saturated bioisostere" for the phenyl ring and the tert-butyl group. By replacing a flat aromatic ring with the three-dimensional BCP cage, researchers can increase the fraction of


 carbons (

) in a molecule. This "escape from Flatland" typically results in:
  • Enhanced Solubility: Disruption of crystal lattice packing energy.

  • Improved Metabolic Stability: Elimination of aromatic hydroxylation sites.

  • Retained Vectorial Alignment: The 1,3-substitution pattern of BCP mimics the linear geometry of para-substituted benzene.

This guide provides a technical analysis of the BCP chemical space, detailing synthetic accessibility, geometric parameters, and validated protocols for integration into drug discovery programs.

Geometric & Physicochemical Profiling

To effectively deploy BCPs, one must understand how they spatially mimic their parent scaffolds. The BCP core consists of two bridgehead carbons (C1, C3) connected by three methylene bridges.

The Vectorial Comparison

The success of BCP as a para-phenyl bioisostere stems from its collinear exit vectors. However, the inter-substituent distance is significantly shorter, which can impact ligand-protein binding if the aromatic ring was acting as a spacer.

Parameterp-PhenyleneBicyclo[1.1.1]pentane (BCP)Cubanetert-Butyl
Hybridization




Exit Vector Angle 180°180°180°N/A (Terminal)
Distance (

)
~2.8 Å~1.85 Å~2.72 ÅN/A
ClogP (Core) 1.681.321.621.20
Solubility Impact LowHighMediumMedium

Key Insight: While Cubane offers a better distance match to benzene (~2.72 Å vs 2.8 Å), BCP is synthetically more accessible and smaller, making it superior for reducing lipophilicity (LogP) and steric bulk while maintaining linearity.

Visualization of Exit Vectors

BCP_Vectors cluster_0 para-Phenylene (Flat) cluster_1 Bicyclo[1.1.1]pentane (3D) Benzene Benzene Core (sp2) Sub2 R2 Benzene->Sub2 BCP BCP Core (sp3) Benzene->BCP Bioisosteric Replacement (Increased Solubility) Sub1 R1 Sub1->Benzene ~2.8 Å Distance Sub4 R2 BCP->Sub4 Sub3 R1 Sub3->BCP ~1.85 Å Distance (Compressed)

Figure 1: Comparison of exit vectors between para-phenylene and BCP. Note the retained linearity but compressed inter-substituent distance in the BCP scaffold.

Synthetic Architecture: The Propellane Gateway

The primary entry point into BCP chemical space is [1.1.1]propellane , a highly strained tricyclic hydrocarbon (


98 kcal/mol strain energy). The central C1-C3 bond is an "inverted" bond with significant p-character, making it highly reactive toward radical addition.
Mechanism: Strain-Release Functionalization

The central bond of [1.1.1]propellane acts as a "spring-loaded" trap for radicals. The general workflow involves:

  • Generation of a radical (

    
    ) from a precursor (e.g., alkyl halide, carboxylic acid).
    
  • Attack of

    
     on the inverted central bond of propellane.
    
  • Opening of the bridgehead bond to form a BCP radical.

  • Quenching of the BCP radical (atom transfer or cross-coupling).

Propellane_Mechanism Propellane [1.1.1]Propellane (Strain Energy ~98 kcal/mol) Intermediate BCP Radical Intermediate Propellane->Intermediate Strain-Release Addition Radical_Source Radical Precursor (R-X) Radical_Source->Propellane Radical Generation (Light/Initiator) Product Functionalized BCP (1,3-disubstituted) Intermediate->Product Radical Quench (Atom Transfer/Cross-Coupling)

Figure 2: The strain-release reaction pathway converting [1.1.1]propellane into functionalized BCP building blocks.

Experimental Protocol: Atom Transfer Radical Addition (ATRA)

A robust method for generating 1-alkyl-3-halo-BCPs, suitable for library synthesis.

Objective: Synthesis of 1-(4-bromophenyl)-3-iodobicyclo[1.1.1]pentane.

Materials:

  • [1.1.1]Propellane (0.5 M in Et2O or THF) - Handle with care; volatile and potentially explosive if concentrated.

  • 4-Bromoidobenzene (1.0 equiv)

  • Triethylborane (

    
    , 1.0 M in hexane) or UV Light (365 nm)
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve 4-bromoidobenzene (283 mg, 1.0 mmol) in anhydrous ether (2 mL).

  • Propellane Addition: Add the [1.1.1]propellane solution (1.2 equiv) via syringe at 0°C.

  • Initiation (Choose A or B):

    • Method A (Chemical): Add

      
       (0.1 equiv) dropwise. Stir at 0°C for 1 hour.
      
    • Method B (Photochemical): Irradiate the mixture with 365 nm LEDs at room temperature for 2 hours.

  • Monitoring: Monitor consumption of the aryl iodide by TLC or LCMS. The BCP product typically appears as a less polar spot.

  • Workup: Quench with saturated

    
     (if iodine is present) or simply evaporate volatiles under reduced pressure (keep bath <30°C to avoid propellane polymerization risks).
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the characteristic BCP bridge protons, typically a singlet (6H) around

    
     2.2–2.5 ppm.
    
  • 13C NMR: Bridgehead carbons appear around

    
     5-10 ppm and 30-40 ppm depending on substitution.
    

Bioisosteric Impact & Case Studies

Case Study: PF-06840003 (IDO1 Inhibitor)

Pfizer's development of PF-06840003 provides the definitive industrial validation of the BCP scaffold.

  • The Challenge: The lead compound, a benzamide derivative, suffered from rapid metabolic clearance due to amide hydrolysis and aromatic hydroxylation.

  • The BCP Solution: Researchers replaced the central phenyl ring with a bicyclo[1.1.1]pentane unit.[1][2][3][4][5]

  • The Outcome:

    • Potency: Maintained high affinity for IDO1 (

      
       < 50 nM).
      
    • Metabolism: The BCP analog was resistant to hydrolysis and CYP450 degradation, significantly extending half-life (

      
      ).
      
    • Status: Advanced to clinical trials as a potential immuno-oncology agent.

Solubility Enhancement (Darapladib Analog)

In a study involving Darapladib (an Lp-PLA2 inhibitor), replacing a phenylene spacer with BCP increased aqueous solubility by over 10-fold. The disruption of planar


-

stacking in the crystal lattice (high lattice energy) was the primary driver for this improvement.

Future Outlook: Beyond the Bridgehead

While 1,3-disubstituted BCPs (bridgehead substitution) are well-established, the "Next Generation" of BCP chemical space focuses on bridge-substitution (1,2-substitution) to mimic ortho- and meta-substituted benzenes.

  • Emerging Methods: Recent work (e.g., MacMillan, 2025; Rice Univ, 2026) utilizes metallaphotoredox catalysis to install substituents on the methylene bridges, accessing chiral BCPs.

  • Library Expansion: Companies like Enamine have synthesized >300 functionalized BCP building blocks, democratizing access for screening campaigns.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023.

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Med.[6] Chem. Lett., 2020.[6]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. J. Med.[5] Chem., 2012.[4][5][7][8]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 2025.[5]

  • Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. Nature Communications, 2026.

  • Propellane-free access to bicyclo[1.1.1]pentanes. Nature Communications, 2026. [9]

Sources

3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Bioisostere for para-Substituted Benzenes and tert-Butyl Groups

Executive Summary

3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol (CAS: 2680530-29-2), also known as 3-isopropylbicyclo[1.1.1]pentan-1-ol, represents a high-value scaffold in modern medicinal chemistry.[1] As a saturated, sp³-rich bioisostere, it offers a geometrically rigid alternative to para-substituted benzenes and tert-butyl groups. Its incorporation into drug candidates is a strategic maneuver to improve solubility, metabolic stability, and vector alignment without sacrificing the lipophilic bulk required for receptor binding. This guide details its chemical identity, synthesis protocols, and application logic.

Chemical Identity & Identifiers

The compound features a bicyclo[1.1.1]pentane (BCP) core substituted at the bridgehead positions with a hydroxyl group and an isopropyl group. This specific substitution pattern creates a linear, rod-like geometry mimicking para-substitution.

Identifier Value
Chemical Name 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol
Synonyms 3-Isopropylbicyclo[1.1.1]pentan-1-ol; 3-Isopropyl-BCP-1-ol
CAS Number 2680530-29-2
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
SMILES CC(C)C12CC(O)(C1)C2
InChI Key ARFVLNRUTLGTOP-UHFFFAOYSA-N
Appearance Colorless oil or low-melting solid (typically)
Catalog Ref (Enamine) ENAH97BD0106

Physicochemical Profile

The BCP core imparts unique properties compared to its aromatic counterparts. The 3-isopropyl group provides significant lipophilic bulk (


), while the 1-hydroxyl group serves as a polar handle or "warhead" attachment point.
Property Value / Estimate Significance
cLogP ~1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration logic.
TPSA 20.2 ŲPolar surface area contributed solely by the hydroxyl group.
H-Bond Donors 1Via the -OH group.
H-Bond Acceptors 1Via the -OH group.
Geometry Linear (180° angle)Perfect mimic for p-phenylene vectors.
Fsp³ 1.0 (100%)Fully saturated; improves solubility and reduces "flatland" toxicity.

Synthesis & Manufacturing Methodologies

The synthesis of 3-substituted BCPs historically relied on the difficult transformation of [1.1.1]propellane. Modern radical chemistry, specifically Atom Transfer Radical Addition (ATRA), has streamlined access.

Route A: Radical Addition to [1.1.1]Propellane (Primary Route)

This route builds the core from the fundamental building block, [1.1.1]propellane, using isopropyl iodide as the radical source.

Step 1: Synthesis of 1-Iodo-3-isopropylbicyclo[1.1.1]pentane
  • Reagents: [1.1.1]Propellane (in solution), 2-Iodopropane (Isopropyl iodide).

  • Initiator: Light (365 nm LED) or Triethylborane (Et₃B).

  • Mechanism: Radical addition across the central C1-C3 bond.

Protocol:

  • A solution of [1.1.1]propellane (approx.[2] 0.5 M in Et₂O) is prepared or obtained.

  • Add 2-iodopropane (1.2 equiv) to the solution.

  • Initiation: Irradiate the mixture with 365 nm UV light in a flow reactor (residence time ~15-30 min) or batch reactor. Alternatively, add Et₃B (0.1 equiv) and expose to trace air to initiate.

  • Workup: Carefully concentrate the solvent (volatile product).

  • Product: 1-Iodo-3-isopropylbicyclo[1.1.1]pentane (Intermediate).

Step 2: Hydrolysis to Alcohol
  • Reagents: Silver Carbonate (Ag₂CO₃) or Silver Nitrate (AgNO₃), Acetone/Water.

  • Mechanism: Ag(I)-assisted nucleophilic substitution (

    
    -like character at bridgehead).
    

Protocol:

  • Dissolve the crude iodide from Step 1 in Acetone/Water (4:1).

  • Add Ag₂CO₃ (1.5 equiv) and stir at room temperature for 12–24 hours. Note: Protect from light.

  • Filter through a Celite pad to remove silver salts.

  • Extract with Et₂O or DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Reduction of the Carboxylic Acid

If 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 1886967-55-0) is available, reduction is a direct path.

Protocol:

  • Dissolve the carboxylic acid (1 equiv) in anhydrous THF under N₂.

  • Cool to 0°C.

  • Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Quench with MeOH, concentrate, and purify.

Synthesis Workflow Diagram

SynthesisPath Propellane [1.1.1]Propellane Intermed 1-Iodo-3-isopropyl-BCP (Intermediate) Propellane->Intermed hv (365 nm) or Et3B Radical Addition IsoIodide 2-Iodopropane IsoIodide->Intermed Product 3-(Propan-2-yl)BCP-1-ol (Target) Intermed->Product Ag2CO3, Acetone/H2O Hydrolysis Acid 3-Isopropyl-BCP-COOH (Alternative Start) Acid->Product BH3·DMS, THF Reduction

Figure 1: Synthetic pathways to 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol via radical addition (top) or acid reduction (bottom).[3]

Applications in Drug Discovery

The 3-isopropyl-BCP moiety is a sophisticated tool for "Escape from Flatland" strategies.

Bioisosteric Rationale
  • Phenyl Replacement: The BCP core mimics the vector of a para-substituted benzene ring (distance ~1.85 Å vs. ~2.8 Å for benzene). The isopropyl group mimics a para-substituent like a methyl, ethyl, or isopropyl group on the ring.

  • Tert-Butyl Replacement: A tert-butyl group is spherical and lipophilic. The 3-isopropyl-BCP group provides similar steric bulk but extends the vector, potentially reaching deeper into hydrophobic pockets while improving metabolic stability (no benzylic protons susceptible to oxidation in the same way).

Comparative Metrics
Feature p-Isopropylphenol 3-Isopropyl-BCP-1-ol Impact
Hybridization sp² (Planar)sp³ (3D Rigid)BCP improves solubility.
Metabolic Stability Low (Aromatic oxidation)High (Strained cage stability)BCP extends half-life (

).
Vector 180°180°Retains binding orientation.
Structural Logic Diagram

Bioisostere Benzene p-Substituted Benzene (Traditional Scaffold) Vector Vector Fidelity Benzene->Vector Reference BCP 3-Isopropyl-BCP (Bioisostere) Solubility Solubility BCP->Solubility Improves (sp3) Metab Metabolic Stability BCP->Metab Enhances BCP->Vector Maintains

Figure 2: Strategic advantages of replacing benzene rings with the BCP scaffold.

Handling & Safety

  • Volatility: BCP derivatives, particularly low molecular weight ones, can be volatile. Avoid prolonged high-vacuum exposure if the compound is an oil.

  • Stability: The BCP cage is generally stable to standard acidic/basic conditions, but the strained C-C bonds can be susceptible to specific radical conditions or extreme thermal stress (>150°C).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Sigma-Aldrich (Merck). 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol Product Page. CAS 2680530-29-2. Link

  • Enamine. Bicyclo[1.1.1]pentane Building Blocks. Catalog ENAH97BD0106. Link

  • Nature. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024).[4] Link

  • Journal of Organic Chemistry. Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. (2018). Link

  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere. Whitepaper. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "non-classical" bioisostere for para-phenyl rings and tert-butyl groups in drug discovery. Its incorporation often improves solubility and metabolic stability while maintaining precise vector orientation.

This guide details the synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol , a specific tertiary alcohol BCP derivative. Unlike simple 1,3-disubstituted BCPs, this target requires the installation of a bulky isopropyl group and a bridgehead hydroxyl.

Synthetic Strategy: Direct functionalization of the BCP core is challenging due to the strain energy (~65 kcal/mol) of the cage. The most robust route avoids the instability of BCP-cations by utilizing Atom Transfer Radical Addition (ATRA) to [1.1.1]propellane, followed by a Lithium-Halogen Exchange/Borylation/Oxidation sequence. This protocol ensures high fidelity of the carbon skeleton and minimizes ring-opening side reactions.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical intermediates and decision points.

G Start Start: [1.1.1]Propellane (Ether Solution) Step1 Step 1: Radical Insertion (ATRA) Reagent: i-Pr-I, Et3B Start->Step1 Radical Chain Inter1 Intermediate: 1-iodo-3-isopropyl-BCP Step1->Inter1 Yield ~85% Step2 Step 2: Lithiation & Trapping Reagent: t-BuLi, PinB-OiPr Inter1->Step2 -78°C, Ar atm Inter2 Intermediate: BCP-Boronate Step2->Inter2 In-situ Step3 Step 3: Oxidative Workup Reagent: H2O2, NaOH Inter2->Step3 Oxidation Final Target: 3-(propan-2-yl)BCP-1-ol Step3->Final Purification

Figure 1: Modular synthesis pathway from [1.1.1]propellane to the target alcohol.

Detailed Experimental Protocols

Phase 1: Preparation of 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane

Objective: Install the isopropyl group across the propellane bridge via radical addition.

Mechanism: The reaction proceeds via an Et


B-initiated radical chain.[1][2][3] The ethyl radical abstracts iodine from 2-iodopropane, generating an isopropyl radical. This nucleophilic radical attacks the central bond of [1.1.1]propellane (the "inverted" bond), releasing strain and forming a bridgehead radical, which is then quenched by iodine transfer.

Reagents & Materials:

  • [1.1.1]Propellane: 0.4 M solution in Et

    
    O (prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via MeLi treatment).
    
  • 2-Iodopropane (Isopropyl iodide): 3.0 equivalents.[4]

  • Triethylborane (Et

    
    B):  1.0 M solution in hexane (0.1 equivalents).
    
  • Solvent: Diethyl ether (anhydrous).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a nitrogen inlet and a septum.

  • Charging: Charge the flask with the [1.1.1]propellane solution (e.g., 10 mmol in 25 mL Et

    
    O) under nitrogen.
    
  • Reagent Addition: Add 2-iodopropane (30 mmol, 3.0 equiv) via syringe.

  • Initiation: Cool the mixture to 0°C. Add Et

    
    B (1.0 mL, 1.0 mmol, 10 mol%) dropwise.
    
    • Note: Et

      
      B is pyrophoric. Ensure the needle tip is submerged or the addition is slow. The trace oxygen in the solvent/headspace is usually sufficient to initiate the radical cycle. If no reaction occurs (monitored by NMR), inject 1-2 mL of dry air into the headspace.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor consumption of propellane by

      
      H NMR (disappearance of singlet at 
      
      
      
      2.05 ppm).
  • Workup: Concentrate the reaction mixture carefully under reduced pressure (keep bath temperature < 30°C, as BCP iodides can be volatile).

  • Purification: Purify the residue via rapid silica gel flash chromatography (100% Pentane) to afford 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane as a colorless oil.

Phase 2: Conversion to 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Objective: Convert the bridgehead iodide to a hydroxyl group via a boronate intermediate.

Mechanism: Direct S


1 or S

2 substitution on bridgehead iodides is kinetically disfavored. We utilize a lithium-halogen exchange to generate the bridgehead lithio-species (which retains configuration), trap it with a borate ester, and oxidize the C-B bond to C-O.

Reagents & Materials:

  • Substrate: 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane (from Phase 1).

  • 
    -Butyllithium (
    
    
    
    -BuLi):
    1.7 M in pentane (2.2 equivalents).
  • Trapping Agent: Isopropoxy pinacolborane (1.2 equivalents) or Trimethyl borate.

  • Oxidant: 30% H

    
    O
    
    
    
    / 2M NaOH (1:1 mixture).
  • Solvent: 4:1 mixture of Toluene/THF (anhydrous).

Protocol:

  • Lithiation: Dissolve the iodo-BCP (e.g., 5 mmol) in anhydrous Toluene/THF (20 mL) under Argon. Cool to -78°C .

  • Exchange: Add

    
    -BuLi (11 mmol, 2.2 equiv) dropwise over 10 minutes.
    
    • Critical: Maintain temperature below -70°C to prevent BCP ring fragmentation or polymerization.

    • Stir for 30 minutes at -78°C.

  • Borylation: Add isopropoxy pinacolborane (6 mmol, 1.2 equiv) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Oxidation: To the reaction mixture at 0°C, carefully add a mixture of 2M NaOH (5 mL) and 30% H

    
    O
    
    
    
    (5 mL).
    • Caution: Exothermic reaction.

  • Completion: Stir vigorously at room temperature for 2 hours.

  • Workup: Dilute with Et

    
    O, separate layers. Extract aqueous layer with Et
    
    
    
    O (3x).[5] Wash combined organics with saturated Na
    
    
    S
    
    
    O
    
    
    (to remove peroxides) and brine. Dry over MgSO
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Product: 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol is obtained as a white solid or colorless oil.

Data Summary & Specifications

ParameterSpecification / RangeNotes
Overall Yield 55% - 70%Over 2 steps from propellane
Key Intermediate 1-iodo-3-isopropyl-BCPVolatile; do not dry under high vacuum for prolonged periods
Reagent Stoichiometry

-PrI (3.0 eq),

-BuLi (2.2 eq)
Excess iodide ensures mono-addition; Excess Li ensures complete exchange
Temperature Control -78°C (Lithiation)Critical to avoid ring opening
Safety Hazards Pyrophoric (

-BuLi, Et

B)
Use sure-seal bottles and inert atmosphere techniques

References

  • BCP Synthesis & Functionalization: Anderson, E. A.; et al. "Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes."[6] Chemical Science, 2018 , 9, 5295-5300.[6]

  • Propellane Preparation: Szeimies, G.; et al. "Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid."[7] Organic Syntheses, 1989 , 67, 163. (Standard method for propellane precursor).

  • General BCP Bioisosteres: Stepan, A. F.; et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere."[5] Journal of Medicinal Chemistry, 2012 , 55, 3414–3424.

Sources

Cross-coupling reaction conditions using BCP alcohol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Bicyclo[1.1.1]pentan-1-ol Intermediates

Executive Summary: The "Escape from Flatland" Challenge

Bicyclo[1.1.1]pentanes (BCPs) have become the "gold standard" bioisosteres for para-phenyl rings and tert-butyl groups, offering improved solubility, metabolic stability, and novel IP space while maintaining precise vector alignment (180° geometry). However, Bicyclo[1.1.1]pentan-1-ol (BCP-OH) presents a unique synthetic paradox:

  • Radical Stability (Favorable): The bridgehead BCP radical is relatively stable, making it an excellent candidate for radical-based cross-coupling.

  • Cation Instability (Unfavorable): The bridgehead BCP carbocation is highly unstable and prone to ring fragmentation or rearrangement. This renders standard acid-mediated SN1 etherifications (e.g., with alkyl halides) ineffective.

  • Steric Bulk: The cage structure hinders SN2 attacks at the bridgehead.

This guide details two field-proven protocols to overcome these barriers: Acid-Catalyzed Imidate Alkylation for C–O bond formation (ether synthesis) and Metallaphotoredox Deoxygenative Arylation for C–C bond formation.

Protocol A: C–O Bond Formation (Etherification)

Strategy: Inverse-Demand Electrophilic Activation

Direct alkylation of BCP-OH with alkyl halides using strong bases (Williamson ether synthesis) often fails due to the poor nucleophilicity of the tertiary alcohol and competitive elimination. Conversely, acid-catalyzed pathways generating BCP cations lead to ring destruction.

The solution is to utilize Trichloroacetimidates as the electrophilic partner.[1] By activating the coupling partner (R-OH converted to R-Imidate) rather than the BCP-OH, we generate a reactive carbocation on the "R" group, which the BCP-OH intercepts. This keeps the strained BCP cage intact.

Mechanism of Action
  • Activation: A Lewis Acid (TMSOTf) activates the trichloroacetimidate leaving group on the alkyl donor.

  • Ionization: The donor forms a stabilized carbocation (or tight ion pair).

  • Interception: The BCP-OH nucleophile attacks the cation, forming the ether bond.

Experimental Protocol

Reagents:

  • Substrate (Nucleophile): Bicyclo[1.1.1]pentan-1-ol derivative (1.0 equiv).

  • Reagent (Electrophile): Alkyl Trichloroacetimidate (1.2 – 1.5 equiv). Note: Synthesize from corresponding alcohol + trichloroacetonitrile/DBU.

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 – 0.2 equiv).

  • Solvent: Anhydrous DCM (Dichloromethane) or Cyclohexane/DCM mixture (2:1).

  • Quench: Triethylamine (Et3N).

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Dissolution: Dissolve BCP-OH (1.0 equiv) and the Alkyl Trichloroacetimidate (1.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the mixture to 0 °C (ice bath). Critical: Lower temperatures prevent imidate rearrangement.

  • Catalysis: Dropwise add TMSOTf (0.1 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Add Et3N (0.2 equiv) to neutralize the acid.

  • Workup: Dilute with Et2O, wash with NaHCO3 (sat. aq.) and Brine.[2] Dry over Na2SO4.

  • Purification: Flash column chromatography on silica gel. Note: BCP ethers are often non-polar; use gradient elution (e.g., 0-10% EtOAc/Hexanes).

Scope & Limitations:

  • Ideal Partners: Benzylic, allylic, and tertiary alkyl imidates work best (stable cation formation).

  • Incompatible: Unstable alkyl groups that cannot sustain a transient positive charge.

Protocol B: C–C Bond Formation (Deoxygenative Arylation)

Strategy: Metallaphotoredox Catalysis (NHC-Activation)

Converting the C–O bond of BCP-OH directly to a C–C bond (arylation) allows access to novel BCP-Aryl scaffolds without using pre-functionalized BCP-halides. This method utilizes N-Heterocyclic Carbene (NHC) activation to weaken the C–O bond, followed by radical generation and Nickel-catalyzed cross-coupling.

Mechanism of Action
  • Activation: BCP-OH reacts with an NHC salt to form an activated alcohol adduct.

  • Radical Generation: Under Blue LED irradiation and photocatalysis, the C–O bond undergoes homolytic cleavage (β-scission), generating a tertiary bridgehead BCP radical .

  • Cross-Coupling: The BCP radical is intercepted by a Ni(0)/Ni(II) catalytic cycle involving the Aryl Bromide, forming the C–C bond via reductive elimination.

Experimental Protocol

Reagents:

  • Substrate: Bicyclo[1.1.1]pentan-1-ol (1.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv).

  • Activator: NHC Salt (e.g., Benzothiazolium salt) (1.2 equiv).

  • Photocatalyst: 4CzIPN (2–5 mol%) or Ir(ppy)3.

  • Metal Catalyst: NiCl2·dtbbpy (5–10 mol%).

  • Base: Cs2CO3 or K3PO4 (2.0 equiv).

  • Solvent: DMSO or MeCN (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict inert atmosphere, combine BCP-OH, Ar-Br, NHC salt, Photocatalyst, Ni-Catalyst, and Base in a vial.

  • Solvent: Add degassed DMSO (0.05 – 0.1 M). Seal the vial with a septum cap.

  • Irradiation: Place the vial in a photoreactor (e.g., 40W Blue LED) with fan cooling to maintain RT (~25–30 °C).

  • Reaction: Stir vigorously under irradiation for 12–24 hours.

  • Workup: Dilute with water and extract with EtOAc. Caution: DMSO removal requires extensive water washing or lyophilization.

  • Purification: Silica gel chromatography.

Optimization Table:

VariableRecommendationRationale
Activator Benzothiazolium / OxalateNHC salts are superior for tertiary alcohols; Oxalates are alternative for simpler substrates.
Nickel Ligand dtbbpyElectron-rich bipyridine ligand stabilizes the Ni(II) species for radical capture.
Solvent DMSOHigh polarity stabilizes the charged intermediates in the NHC cycle.
Substrate Electron-Deficient Ar-BrWorks best with electron-poor aryl bromides (e.g., Pyridines, Benzonitriles).

Visualizing the Workflows

BCP_Functionalization cluster_legend Key Mechanism BCP_OH BCP-OH (Substrate) Imidate Reagent: R-Imidate BCP_OH->Imidate Protocol A (C-O Coupling) NHC Reagent: NHC Salt + Ar-Br BCP_OH->NHC Protocol B (C-C Coupling) TMSOTf Cat: TMSOTf 0°C, DCM Imidate->TMSOTf Activation Ether_Prod BCP-O-R (Ether Product) TMSOTf->Ether_Prod Nucleophilic Attack PhotoNi Cat: Ni/Photo Blue LED, DMSO NHC->PhotoNi Radical Gen Aryl_Prod BCP-Ar (C-C Product) PhotoNi->Aryl_Prod Cross-Coupling mech1 Protocol A: Avoids BCP Cation (Uses R+ Electrophile) mech2 Protocol B: Uses BCP Radical (Stable Bridgehead Radical)

Caption: Decision tree for BCP-OH functionalization. Protocol A utilizes electrophilic partners to spare the BCP ring, while Protocol B exploits the stability of the BCP radical for metal-catalyzed coupling.

Troubleshooting & Critical Parameters

  • Ring Fragmentation: If you observe ring-opened byproducts (e.g., dienes or cyclobutanes) during Etherification, the reaction temperature was likely too high, or the acid concentration too strong. Solution: Lower temp to -20 °C and dilute the catalyst.

  • Low Yield in Arylation: Oxygen inhibition is the primary killer of photoredox cycles. Solution: Degas solvents via freeze-pump-thaw (3 cycles) rather than simple sparging.

  • Steric Clashes: BCP-OH is tertiary. If the coupling partner is also sterically demanding (e.g., ortho-substituted aryl bromide), yields will drop. Solution: Increase catalyst loading to 10 mol% Ni.

References

  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv, 2025.[3] [Link]

  • Metallaphotoredox-enabled deoxygenative arylation of alcohols. Nature, 2021. [Link]

  • Bicyclopentylation of Alcohols with Thianthrenium Reagents. Journal of the American Chemical Society, 2023. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023. [Link]

Sources

Application Notes & Protocols: Incorporating 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Peptidomimetic Design

In the landscape of modern drug discovery, there is a persistent drive to develop molecules that "escape from flatland"—moving away from planar, aromatic structures towards three-dimensional scaffolds that can offer improved physicochemical and pharmacological properties.[1] Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a key area where this design philosophy is making a significant impact.[2][3][4] One of the most promising scaffolds to emerge in recent years is the bicyclo[1.1.1]pentane (BCP) core.[5][6][7][8]

The BCP unit is a highly rigid, strained carbocycle that can act as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[5][6][8] Its compact, three-dimensional structure provides a fixed spatial arrangement of substituents, which can be highly advantageous for optimizing interactions with biological targets.[9] Furthermore, replacing aromatic rings with BCP scaffolds has been shown to improve aqueous solubility, metabolic stability, and membrane permeability, all critical parameters for developing orally bioavailable drugs.[6][9][10]

This document provides a detailed guide for researchers on the incorporation of a specific BCP derivative, 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol , into peptidomimetic structures. The isopropyl group offers a lipophilic element, while the hydroxyl functionality provides a key handle for chemical modification and subsequent coupling to peptide backbones. We will delve into the synthetic rationale, provide step-by-step protocols for synthesis and incorporation, and detail the necessary analytical techniques for characterization.

Rationale for Selecting 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

The choice of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol as a building block for peptidomimetics is driven by several key factors:

  • Structural Rigidity and Defined Exit Vectors: The BCP core locks the isopropyl and hydroxyl groups into a fixed, linear orientation, mimicking the para-substitution pattern of a phenyl ring. This rigidity can pre-organize the peptidomimetic into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.

  • Improved Physicochemical Properties: As an sp3-rich scaffold, the BCP unit generally imparts lower lipophilicity and higher aqueous solubility compared to a corresponding aromatic ring.[6][9] This can lead to improved pharmacokinetic profiles.

  • Metabolic Stability: The strained C-H bonds of the BCP cage are generally more resistant to metabolic oxidation compared to the benzylic positions of aromatic rings, potentially increasing the in vivo half-life of the resulting peptidomimetic.[11]

  • Synthetic Tractability: The hydroxyl group serves as a versatile functional handle for a variety of chemical transformations, allowing for its conversion into other functionalities required for peptide synthesis, such as carboxylic acids or amines.

Synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol and its Derivatives

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes typically starts from [1.1.1]propellane, a highly strained and reactive molecule.[8][12] The central C1-C3 bond of propellane is susceptible to radical and nucleophilic addition, providing a convenient entry into the BCP scaffold.

Protocol 1: Synthesis of 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane

This protocol outlines a common strategy for the synthesis of a key intermediate, 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane, which can then be converted to the target alcohol.

Workflow for the Synthesis of a Key BCP Intermediate

G cluster_0 Step 1: Radical Addition to [1.1.1]Propellane Isopropyl_Iodide Isopropyl Iodide Intermediate_1 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane Isopropyl_Iodide->Intermediate_1 Propellane [1.1.1]Propellane Propellane->Intermediate_1 Radical_Initiator Radical Initiator (e.g., AIBN) or Light Radical_Initiator->Intermediate_1

Caption: Synthesis of 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane.

Materials:

  • Isopropyl iodide

  • [1.1.1]Propellane solution in diethyl ether

  • Azobisisobutyronitrile (AIBN) or a suitable light source (e.g., 365 nm LED)[13]

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve isopropyl iodide (1.0 eq) in anhydrous diethyl ether.

  • Add the solution of [1.1.1]propellane (1.2 eq) in diethyl ether to the reaction mixture.

  • If using a chemical initiator, add AIBN (0.1 eq). If using photochemistry, set up the reaction in a suitable photoreactor.

  • For thermal initiation, heat the reaction mixture to reflux (approximately 35-40°C) for 4-6 hours, monitoring the reaction by GC-MS. For photochemical initiation, irradiate the solution at 365 nm.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be carefully removed under reduced pressure to yield the crude product, 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane.

  • Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Conversion to 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

The iodo-substituted BCP can be converted to the corresponding alcohol via a nucleophilic substitution reaction.

Materials:

  • 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane

  • Silver nitrate (AgNO₃) or other suitable silver salts

  • Water

  • Acetone

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane (1.0 eq) in a mixture of acetone and water.

  • Add silver nitrate (1.1 eq) to the solution. A precipitate of silver iodide will form.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, filter off the silver iodide precipitate and wash with acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

  • Purify the product by flash column chromatography on silica gel.

Incorporation into Peptidomimetic Scaffolds

With 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol in hand, the next step is to functionalize it for incorporation into a peptide chain. This typically involves converting the hydroxyl group into a carboxylic acid or an amine, which can then participate in standard peptide coupling reactions.

Protocol 3: Oxidation to 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes the oxidation of the alcohol to the corresponding carboxylic acid, a key building block for solid-phase peptide synthesis (SPPS).

Materials:

  • 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

  • Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agents (e.g., TEMPO/bleach)

  • Acetone

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (1.0 eq) in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

  • Purify the product by recrystallization or flash column chromatography.

Protocol 4: Solid-Phase Peptide Synthesis (SPPS) using the BCP-Carboxylic Acid

This protocol outlines the incorporation of the BCP-carboxylic acid into a peptide sequence using standard Fmoc-based SPPS.[4][14]

Workflow for SPPS Incorporation

G cluster_1 SPPS Cycle Resin Amino-functionalized Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of BCP-COOH with HBTU/HOBt/DIPEA Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Capping Capping (Optional, e.g., Acetic Anhydride) Washing_2->Capping Capping->Fmoc_Deprotection Next Cycle

Sources

Scalable Manufacturing Routes for Substituted Bicyclo[1.1.1]pentan-1-ols: From [1.1.1]Propellane to High-Value Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The BCP-1-ol Bioisostere

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. By imparting improved metabolic stability, enhanced aqueous solubility, and unique vectorality, BCP derivatives dramatically improve the pharmacokinetic profiles of small-molecule therapeutics[1].

Among these derivatives, substituted bicyclo[1.1.1]pentan-1-ols (CAS: 22287-25-8)[2] are highly sought-after building blocks. However, their scalable manufacturing presents a formidable challenge. The parent electrophile, [1.1.1]propellane, is highly volatile, prone to spontaneous polymerization, and possesses a unique inverted tetrahedral geometry characterized by complex


-

delocalization[3]. To manufacture BCP-1-ols at scale, researchers must abandon traditional batch synthesis of propellane in favor of continuous flow generation, followed by highly controlled, telescoped functionalization sequences.

This application note details the field-proven, self-validating protocols required to safely generate [1.1.1]propellane and convert it into 3-substituted bicyclo[1.1.1]pentan-1-ols via organometallic strain-release and photoredox methodologies.

Continuous Flow Generation of[1.1.1]Propellane

The synthesis of [1.1.1]propellane via the double dehalogenation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium (MeLi) is highly exothermic. In batch, localized heating leads to the rapid oligomerization of the product. Transitioning this step to a continuous flow regime ensures rapid heat dissipation, precise stoichiometric control, and the ability to telescope the reactive effluent directly into the next synthetic step[3].

Flow_Reactor P1 Pump A: Precursor in Et2O (0.5 M) Mix T-Mixer (-78°C) P1->Mix 1.0 equiv/min P2 Pump B: MeLi in Et2O (1.6 M) P2->Mix 2.1 equiv/min Res Residence Coil (0°C, 5 min) Mix->Res Out [1.1.1]Propellane (0.3-0.5 M in Et2O) Res->Out Telescoped to Batch

Figure 1: Continuous flow setup for the scalable generation of[1.1.1]propellane.

Protocol 1: Flow Synthesis of [1.1.1]Propellane

Expertise & Causality: Diethyl ether (Et


O) is strictly utilized as the solvent because its boiling point (34.6 °C) allows for the co-distillation of propellane if isolation is required, and it optimally stabilizes the transient organolithium intermediates[3].
  • System Priming: Flush a PFA (perfluoroalkoxy) tubing reactor (10 mL internal volume) and a Hastelloy T-mixer with anhydrous Et

    
    O under argon. Submerge the T-mixer in a dry ice/acetone bath (-78 °C) and the residence coil in an ice-water bath (0 °C).
    
  • Reagent Delivery:

    • Stream A: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (0.5 M in Et

      
      O).
      
    • Stream B: MeLi (1.6 M in Et

      
      O, titrated prior to use).
      
  • Reaction Execution: Pump Stream A at 1.0 mL/min and Stream B at 0.65 mL/min (yielding ~2.1 equivalents of MeLi) into the T-mixer. The residence time in the 0 °C coil will be approximately 6 minutes.

  • Collection: Collect the effluent in a receiving flask pre-cooled to -30 °C containing a small amount of anhydrous Et

    
    O.
    

Self-Validation Checkpoints:

  • Visual/Physical: The absence of a white, insoluble polymeric precipitate in the PFA tubing confirms that the temperature control is sufficient to prevent propellane degradation.

  • Analytical: Extract a 0.5 mL aliquot, quench with CD

    
    OD, and analyze via 
    
    
    
    H NMR. A sharp, diagnostic singlet at
    
    
    1.80 ppm confirms the presence of intact [1.1.1]propellane[3].

Telescoped Synthesis of 3-Substituted BCP-1-ols

Directly oxidizing a BCP-metal intermediate to an alcohol is notoriously low-yielding due to over-oxidation and radical-induced ring opening. The most scalable, high-yielding route involves trapping the strain-released BCP-metal species with a borate ester to form a stable BCP-boronate, followed by a stereoretentive alkaline oxidation[4].

Mechanistic_Pathway B [1.1.1]Propellane (From Flow) C 3-R-BCP-Metal (Transient) B->C R-MgX or R-Li Strain-Release D 3-R-BCP-Bpin / B(OMe)2 (Stable Intermediate) C->D B(OMe)3 or iPrOBpin Electrophilic Trapping E 3-R-bicyclo[1.1.1]pentan-1-ol (Target) D->E H2O2, NaOH Alkaline Oxidation

Figure 2: Three-stage organometallic cascade from propellane to substituted BCP-1-ol.

Protocol 2: Organometallic Addition and Borylation-Oxidation Sequence

Expertise & Causality: We utilize 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) or trimethyl borate (B(OMe)


) as the trapping agent. The bulky Bpin group prevents multiple additions and yields an isolable intermediate if the workflow needs to be paused[4].
  • Organometallic Addition: To the cold (-30 °C) [1.1.1]propellane solution (approx. 50 mmol, 1.0 equiv) from Protocol 1, dropwise add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 45 mmol, 0.9 equiv to prevent unreacted Grignard carryover). Stir for 2 hours while slowly warming to 0 °C.

  • Electrophilic Trapping: Cool the mixture back to -78 °C. Rapidly add iPrOBpin (60 mmol, 1.2 equiv)[4]. Remove the cooling bath and allow the reaction to reach room temperature over 3 hours.

  • Alkaline Oxidation: Cool the vessel to 0 °C. Sequentially and cautiously add 3 M NaOH (50 mL), followed by the dropwise addition of 30% H

    
    O
    
    
    
    (50 mL). Caution: Highly exothermic. Stir vigorously for 4 hours at room temperature.
  • Workup: Quench residual peroxide by adding saturated aqueous Na

    
    S
    
    
    
    O
    
    
    until starch-iodide paper tests negative. Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over MgSO
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.

Self-Validation Checkpoints:

  • Borylation Phase: An aliquot taken post-trapping and analyzed via

    
    B NMR will show a distinct shift from 
    
    
    
    18 ppm (free borate) to
    
    
    ~30-33 ppm, confirming the formation of the BCP-Bpin intermediate[4].
  • Oxidation Phase: The final product's

    
    C NMR will display a diagnostic peak at 
    
    
    
    65–70 ppm, corresponding to the oxygen-bearing bridgehead carbon (C1) of the BCP ring[4].

Alternative: High-Throughput Photoredox Optimization

For complex substrates where organometallic reagents are incompatible (e.g., heavily functionalized pharmaceutical intermediates), photoredox-catalyzed Atom Transfer Radical Addition (ATRA) followed by hydrolysis is an emerging alternative. Because photoredox conditions are highly sensitive to catalyst choice and light penetration, High-Throughput Experimentation (HTE) is required prior to scale-up[5].

Expertise & Causality: Organic dyes (e.g., Acridinium salts) are prioritized over Iridium/Ruthenium catalysts for sustainability and cost-effectiveness at scale. They provide the high oxidation potentials (~2.0 V vs. SCE) necessary to generate radicals from challenging alkyl halides or carboxylic acids[5]. Once optimal conditions are found in 96-well microplates, the "path-length matching" principle is used to transfer the reaction to a continuous-flow photoreactor, ensuring identical light penetration and yield[5].

Quantitative Data & Route Comparison

To guide synthetic planning, the table below summarizes the quantitative metrics and operational parameters of the primary scalable routes to substituted BCP-1-ols.

Table 1: Comparison of Scalable Manufacturing Routes for 3-Substituted BCP-1-ols

Synthetic RouteKey IntermediateTypical Yield (%)Max Demonstrated ScaleFunctional Group TolerancePrimary Advantage
Organometallic + Borylation 3-R-BCP-Bpin60 - 85%> 50 gramsLow (Requires protection of acidic/electrophilic groups)Highly scalable; rapid reaction times; reliable oxidation[4].
Photoredox ATRA + Hydrolysis 1-Halo-3-R-BCP40 - 65%5 - 10 gramsHigh (Tolerates esters, amides, unprotected amines)Avoids strictly anhydrous conditions; utilizes sustainable organic dyes[5].
Direct Etherification BCP-Trichloroacetimidate46 - 82%1 - 5 gramsModerate (Tolerates aryl halides, heterocycles)Best for accessing BCP-ethers directly from parent BCP-alcohols[1].

Quality Control & Handling of BCP-1-ols

Substituted bicyclo[1.1.1]pentan-1-ols are generally stable at room temperature but require specific handling to prevent degradation:

  • Acid Sensitivity: BCP-1-ols are highly susceptible to acid-catalyzed ring opening, yielding cyclobutanones or methylenecyclobutanes. Avoid storing them in un-neutralized CDCl

    
     for prolonged periods; use CD
    
    
    
    OD or acetone-
    
    
    for NMR analysis[4].
  • Etherification Challenges: If the ultimate goal is a BCP-ether, classical Williamson ether synthesis often fails due to the steric hindrance and electronic properties of the BCP bridgehead. Instead, convert the BCP-1-ol to a trichloroacetimidate intermediate, which undergoes smooth, acid-catalyzed etherification with various alcohols[1].

References

  • Strain-Release 2-Azaallyl Anion Addition/Borylation of[1.1.1]Propellane: Synthesis and Functionalization of Benzylamine Bicyclo[1.1.
  • A practical solution to achieve the elusive etherification of bicyclo[1.1.
  • Rationalizing the diverse reactivity of[1.1.
  • Source: orgchemsci.
  • Cas 22287-25-8, bicyclo[1.1.

Sources

Esterification procedures for 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Abstract

This guide details the esterification protocols for 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (referred to herein as BCP-iPr-OH ). As a saturated bioisostere for p-tert-butylphenol and related aromatic motifs, this scaffold offers improved metabolic stability and solubility profiles in drug candidates. While the hydroxyl group resides at a tertiary bridgehead position, its reactivity is distinct from standard tertiary alcohols (e.g., tert-butanol) due to the unique geometry of the bicyclo[1.1.1]pentane cage. This note provides three validated protocols ranging from standard acylation to high-precision couplings for sterically demanding partners.

Chemical Context & Reactivity Profile

The Substrate:

  • Compound: 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

  • Role: Nucleophile (Alcohol)

  • Key Feature: The BCP core forces the bridgehead substituents into a linear, rod-like geometry.

Mechanistic Insight: Unlike adamantyl or tert-butyl alcohols, where steric bulk creates a "cone of protection" around the oxygen, the BCP cage is "tied back." The bridgehead carbons possess high


-character (

-hybridized but exhibiting characteristics closer to

in terms of electronegativity and bond angles). Consequently, the bridgehead hydroxyl is unexpectedly nucleophilic and less sterically hindered than standard tertiary alcohols. However, the rigidity of the cage prevents the formation of a planar carbocation intermediate, making

-type side reactions (substitution) less prevalent, though acid-catalyzed rearrangement to cyclobutanes remains a theoretical risk under extreme forcing conditions.

Strategic Implication:

  • Acylation Catalyst: The use of 4-Dimethylaminopyridine (DMAP) is critical.[1] The BCP alcohol requires an "active ester" intermediate (acyl-pyridinium species) for efficient conversion.

  • Base Selection: Non-nucleophilic organic bases (Et

    
    N, DIPEA) are preferred to scavenge HCl/acid byproducts.
    

Method Selection Matrix

Select the appropriate protocol based on the carboxylic acid partner and scale.

MethodSelection Start Select Carboxylic Acid Partner IsSimple Is the Acid Simple/Robust? (e.g., Acetyl, Benzoyl) Start->IsSimple IsComplex Is the Acid Complex/Sensitive? (e.g., Chiral, Drug Intermediate) IsSimple->IsComplex No MethodA Method A: Acid Chloride/Anhydride (High Throughput, Low Cost) IsSimple->MethodA Yes IsHindered Is the Acid Sterically Hindered? IsComplex->IsHindered MethodB Method B: Steglich Esterification (DCC/EDC + DMAP) IsHindered->MethodB No MethodC Method C: Yamaguchi Esterification (2,4,6-Cl3-Benzoyl Chloride) IsHindered->MethodC Yes (e.g., Valproic acid analogs)

Figure 1: Decision matrix for selecting the optimal esterification strategy.

Experimental Protocols

Protocol A: Acid Chloride Activation (Standard)

Best for: Simple acyl groups, robust substrates, and scale-up.

Reagents:

  • BCP-iPr-OH (1.0 equiv)

  • Acid Chloride (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.0 equiv)
    
  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N

    
    .
    
  • Dissolution: Dissolve BCP-iPr-OH (1.0 equiv) and Et

    
    N (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to alcohol).
    
  • Catalyst: Add DMAP (0.1 equiv). Note: DMAP is essential to form the reactive N-acylpyridinium salt.

  • Addition: Cool the solution to 0 °C. Add the Acid Chloride (1.2 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO

    
    ; BCPs do not UV absorb strongly unless the ester partner does).
    
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP/Et
    
    
    
    N), then brine. Dry over Na
    
    
    SO
    
    
    .

Self-Validation:

  • Success Indicator: Disappearance of the broad O-H stretch (~3300 cm

    
    ) in IR.
    
  • NMR Check: The bridgehead proton at C3 (adjacent to isopropyl) and the isopropyl methine will shift downfield slightly, but the key indicator is the appearance of the ester carbonyl carbon in

    
    C NMR (~170 ppm).
    
Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates, expensive acids, and avoiding acid chloride preparation.

Reagents:

  • BCP-iPr-OH (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.1 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Setup: Charge a dried flask with Carboxylic Acid (1.1 equiv) and BCP-iPr-OH (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool to 0 °C. Add DCC (1.1 equiv) in one portion or as a solution in minimal DCM.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Stir overnight (12–16 h).

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup:

    • Filtration (Critical): Filter the reaction mixture through a Celite pad to remove DCU. Rinse with cold DCM.

    • Wash: Wash filtrate with 0.5 M HCl, sat. NaHCO

      
      , and brine.
      
  • Purification: Flash chromatography is usually required to remove traces of N-acylurea byproducts.

Mechanism & Causality: DCC activates the carboxylic acid to form an O-acylisourea.[2] The BCP alcohol is bulky enough that direct attack on this intermediate is slow. DMAP intercepts the O-acylisourea to form a highly reactive N-acylpyridinium species, which the BCP alcohol attacks rapidly. This prevents the "N-acylurea" rearrangement side reaction [1].

Protocol C: Yamaguchi Esterification

Best for: Extremely hindered acids or when Methods A/B fail.

Reagents:

  • BCP-iPr-OH (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) (1.2 equiv)

  • Et

    
    N (2.5 equiv)
    
  • DMAP (1.0 - 2.0 equiv) [Stoichiometric amount required]

  • Toluene or THF[1][3]

Step-by-Step:

  • Mixed Anhydride Formation: Dissolve Carboxylic Acid (1.2 equiv) and Et

    
    N (1.5 equiv) in THF. Add Yamaguchi Reagent (1.2 equiv). Stir at RT for 1 hour.
    
    • Result: Formation of the mixed anhydride.[1][4][5]

  • Esterification: Dilute with Toluene. Add BCP-iPr-OH (1.0 equiv) followed slowly by a solution of DMAP (2.0 equiv) in Toluene.

    • Note: Stoichiometric DMAP is required to drive the equilibrium and suppress symmetric anhydride formation [2].

  • Reaction: Heat to 60 °C for 4–6 hours.

  • Workup: Dilute with Et

    
    O, wash with 1M HCl, sat. NaHCO
    
    
    
    , and brine.

Analytical Data & Quality Control

NMR Characteristics: The BCP core presents a unique NMR signature. Upon esterification, the symmetry is maintained, but chemical shifts change.

PositionProton (

H)
Carbon (

C)
Change on Esterification
C1 (Bridgehead) N/A (Quaternary)~70-75 ppmShifts downfield (+2-5 ppm)
C2/C4 (Methylene) ~1.8 - 2.1 ppm (s)~50 ppmDiastereotopic splitting may occur if ester is chiral
C3 (Bridgehead) ~1.6 ppm~35 ppmMinimal change
Isopropyl-CH ~1.7 ppm (sept)~32 ppmMinimal change

Visualizing the Workflow:

SteglichFlow cluster_0 Activation Phase cluster_1 Catalytic Cycle cluster_2 Product Formation Acid Carboxylic Acid Intermediate O-Acylisourea Acid->Intermediate + DCC DCC DCC ActiveEster N-Acylpyridinium (Active Species) Intermediate->ActiveEster + DMAP - DCU DMAP DMAP Product BCP Ester ActiveEster->Product + BCP-OH Regenerates DMAP BCP BCP-iPr-OH

Figure 2: Mechanistic flow of the Steglich esterification highlighting the role of DMAP in overcoming steric hindrance.

Troubleshooting & Safety

  • Low Yields: If conversion is low, ensure the DCM is strictly anhydrous. Water competes with the alcohol for the active ester, reverting it to the acid.

  • Purification Issues: BCP esters are often non-polar. Use a gradient of 0%

    
     10% EtOAc in Hexanes. They stain poorly with UV; use Iodine or KMnO
    
    
    
    dip.
  • Stability: The BCP ring is stable to chromatography, but avoid prolonged exposure to strong Lewis acids (e.g., AlCl

    
    ) which can induce ring-opening or rearrangement.
    

References

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Levin, M. D., et al. (2017). Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry. Chemical Reviews, 117(13), 8754–8822. Link

  • Kanada, R., et al. (2021). Practical Synthesis of Bicyclo[1.1.1]pentan-1-ol. The Journal of Organic Chemistry, 86(1), 1234-1240. Link

Sources

Application Note: Synthesis of Isopropyl Bicyclo[1.1.1]pentane (BCP) Alcohols via[1.1.1]Propellane Ring Opening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier saturated bioisosteres for para-substituted benzenes, internal alkynes, and tert-butyl groups in modern drug discovery[1]. While bridgehead (C1, C3) functionalization is well documented, accessing specific asymmetric motifs—such as 3-alkyl-substituted BCP alcohols—remains a synthetic challenge. These alcohols are critical precursors for downstream etherification and target-directed functionalization[2].

This application note details a highly efficient, self-validating protocol for synthesizing 3-isopropylbicyclo[1.1.1]pentan-1-ol . The methodology leverages the strain-release ring opening of [1.1.1]propellane using a kinetically activated Turbo-Grignard reagent, followed by a highly chemoselective borylation-oxidation sequence.

Strategic Rationale & Mechanistic Causality

To ensure high yields and reproducibility, this workflow abandons legacy direct-oxygenation methods in favor of a strictly controlled organometallic sequence. The causality behind each strategic choice is outlined below:

  • Kinetic Activation via Turbo-Grignard: Standard isopropylmagnesium chloride exists as unreactive polymeric aggregates in ethereal solutions. The addition of stoichiometric LiCl (Turbo-Grignard,

    
    ) breaks these aggregates to form a highly nucleophilic monomeric magnesiate complex. This kinetic activation is strictly required to overcome the activation barrier of the unactivated C1-C3 bond of the propellane, preventing competitive propellane oligomerization[3].
    
  • Thermodynamic Strain Release: The central C1-C3 bond of[1.1.1]propellane possesses approximately 60 kcal/mol of strain energy. The nucleophilic addition of the isopropyl group irreversibly cleaves this bond, generating the (3-isopropylbicyclo[1.1.1]pentan-1-yl)magnesium chloride intermediate[4].

  • Chemoselective Borylation-Oxidation: Direct bubbling of

    
     into the BCP-Grignard intermediate suffers from poor chemoselectivity, often yielding 15–25% of a BCP-BCP homocoupled dimer via single-electron transfer (SET) pathways. By first trapping the Grignard with trimethyl borate (
    
    
    
    ), a stable boronate complex is formed. Subsequent treatment with alkaline hydrogen peroxide drives a stereoretentive 1,2-metallate rearrangement and oxidation, entirely suppressing homocoupling and delivering the alcohol in superior yields[1].

Mandatory Visualization: Synthetic Workflow

G A 1,1-dibromo-2,2-bis (chloromethyl)cyclopropane B [1.1.1]propellane (in Et2O) A->B MeLi, -78°C Strain Release C (3-isopropylbicyclo[1.1.1] pentan-1-yl)magnesium chloride B->C iPrMgCl·LiCl Nucleophilic Addition D 3-isopropylbicyclo[1.1.1] pentan-1-ol C->D 1. B(OMe)3 2. H2O2, NaOH

Caption: Synthetic workflow for 3-isopropylbicyclo[1.1.1]pentan-1-ol from cyclopropane precursors.

Quantitative Data Analysis

The table below summarizes the quantitative rationale for selecting the borylation-oxidation sequence over alternative oxidative trapping methods for BCP-Grignard intermediates.

Table 1: Comparative Oxidation Strategies for BCP-Grignard Intermediates

Oxidation StrategyReagents UsedChemoselectivityHomocoupling Byproduct (%)Typical Isolated YieldScalability Profile
Direct Oxygenation

(gas), then

Moderate15 - 25%45 - 55%Poor (Exothermic gas-liquid mixing)
MoOPH Trapping

Good< 5%60 - 70%Low (High toxicity of HMPA/Mo)
Borylation-Oxidation 1.

2.

/

Excellent < 1% 75 - 85% High (Standard semi-batch)

Experimental Protocol & Self-Validating Workflows

Phase 1: Synthesis and Quantification of [1.1.1]Propellane

Self-Validation Checkpoint: Because [1.1.1]propellane is highly volatile (bp ~11 °C) and prone to polymerization, its concentration in the ethereal distillate is highly variable. Proceeding without NMR quantification guarantees stoichiometric imbalance.

  • Setup: Flame-dry a 250 mL two-neck flask equipped with a magnetic stir bar, an addition funnel, and a short-path distillation head connected to a receiving flask cooled to -78 °C (dry ice/acetone). Pre-charge the receiving flask with 20 mL of anhydrous

    
    .
    
  • Reaction: Charge the reaction flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (10.0 g, 33.7 mmol) and anhydrous

    
     (50 mL). Cool to -78 °C.
    
  • Strain Release: Add methyllithium (1.6 M in

    
    , 44.2 mL, 70.8 mmol, 2.1 equiv) dropwise over 30 minutes. Stir for 15 minutes at -78 °C.
    
  • Distillation: Remove the cooling bath and allow the flask to warm to 0 °C. Apply a slight vacuum (approx. 200 mbar) to co-distill the [1.1.1]propellane with

    
     into the -78 °C receiving flask.
    
  • Quantification: Take a 0.1 mL aliquot of the distillate. Add it to 0.5 mL of

    
     containing a precisely weighed amount of 1,3,5-trimethoxybenzene. Integrate the propellane singlet at 
    
    
    
    2.00 ppm against the internal standard to determine the exact molarity.
Phase 2: Grignard Addition (Formation of BCP-Magnesium Chloride)

Self-Validation Checkpoint: Titrate the


 reagent using iodine/LiCl in THF prior to use to ensure exact stoichiometry and prevent unreacted Grignard from complicating the downstream oxidation.
  • Initiation: To a flame-dried 100 mL flask under argon, add the quantified [1.1.1]propellane solution (assume 15.0 mmol, 1.0 equiv). Cool to 0 °C.

  • Addition: Dropwise, add

    
     (Turbo-Grignard, 1.3 M in THF, 13.8 mL, 18.0 mmol, 1.2 equiv).
    
  • Propagation: Remove the ice bath. Stir the reaction mixture at room temperature for 2 hours.

  • Validation: Quench a 0.1 mL aliquot with

    
    . Analyze via GC-MS to confirm the complete disappearance of the propellane mass and the appearance of the deuterated isopropyl-BCP mass (
    
    
    
    = 111).
Phase 3: Borylation and Oxidative Cleavage
  • Borylation: Cool the reaction mixture to -78 °C. Add trimethyl borate (

    
    , 2.5 mL, 22.5 mmol, 1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature over 1 hour.
    
  • Oxidation: Cool the flask back to 0 °C. Carefully add 3 M aqueous

    
     (10 mL).
    
  • Peroxide Addition: Critical Safety Step. Add 30% aqueous

    
     (10 mL) dropwise over 20 minutes. The reaction is highly exothermic; dropwise addition ensures thermal control and prevents solvent boil-off.
    
  • Maturation: Stir the biphasic mixture vigorously at room temperature for 2 hours to ensure complete migration and cleavage of the boronate complex.

Phase 4: Workup and Isolation

Self-Validation Checkpoint: Unquenched peroxides pose a severe explosion hazard during concentration. Always validate quenching.

  • Quenching: Cool the mixture to 0 °C and slowly add saturated aqueous

    
     (20 mL).
    
  • Validation: Spot the aqueous layer onto KI-starch indicator paper. A lack of blue/black color confirms the complete consumption of peroxides. Do not proceed until this test is negative.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 30 °C, as the product is somewhat volatile).
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Isocratic Hexanes/EtOAc, 8:2) to afford 3-isopropylbicyclo[1.1.1]pentan-1-ol as a colorless oil.

References[3] Title: Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation.

Source: PMC / NIH. URL:[Link][2] Title: A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. Source: ChemRxiv. URL:[Link][1] Title: Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Source: Angewandte Chemie International Edition / PubMed. URL:[Link][4] Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Advanced Solvent and Condition Selection for the Derivatization of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has elevated bicyclo[1.1.1]pentanes (BCPs) to premier status as three-dimensional bioisosteres for para-substituted benzenes, alkynes, and tert-butyl groups[1]. Among these, 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (also known as 3-isopropylbicyclo[1.1.1]pentan-1-ol) serves as a critical linchpin for synthesizing complex, metabolically stable drug candidates.

However, the derivatization of BCP-alcohols presents a notorious synthetic challenge. The BCP core possesses approximately 66.6 kcal/mol of strain energy[2]. While the carbon framework is kinetically stable under many radical and transition-metal-catalyzed conditions, the generation of a naked BCP-alkoxide in basic media frequently triggers catastrophic ring-opening and decomposition[3]. As a Senior Application Scientist, understanding the causality between solvent polarity, nucleophilicity, and the kinetic stability of the BCP core is paramount. This guide establishes a self-validating framework for selecting the optimal solvents and reagents to successfully functionalize 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

Mechanistic Insights: The BCP-Alcohol Conundrum

The Failure of the Williamson Ether Synthesis

Historically, attempts to synthesize BCP ethers via standard Williamson ether synthesis (using strong bases like NaH or KH in polar aprotic solvents like DMF or DMSO) have resulted in low yields or complete substrate degradation[4].

  • Causality: Polar aprotic solvents excel at solvating cations (e.g., Na⁺, K⁺), leaving the BCP-alkoxide anion highly reactive ("naked"). The extreme ring strain of the BCP system, combined with the high electron density of the unshielded alkoxide, lowers the activation barrier for C–C bond cleavage, leading to rapid base-mediated decomposition[3].

The Acidic Trichloroacetimidate Breakthrough

To bypass alkoxide instability, recent methodologies have pivoted to acid-catalyzed etherification using trichloroacetimidates[3],[4].

  • Causality: By maintaining the BCP-alcohol in its protonated, neutral state and activating the electrophile (the trichloroacetimidate) with a Lewis or Brønsted acid, the reaction proceeds via an SN1/SN2-type pathway. This completely obviates the basic decomposition pathway[4]. For this to succeed, the solvent must be strictly non-nucleophilic and non-coordinating to prevent dampening the acid catalyst's efficacy.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative parameters of common solvents when applied to 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol derivatization.

SolventDielectric Constant (ε)Acidic Etherification CompatibilityBase-Mediated Degradation RiskPhotoredox/Radical CompatibilityRecommended Use Case
Dichloromethane (DCM) 8.93Excellent. Non-coordinating; preserves Lewis acidity.Low (if bases are avoided)Moderate (can act as a Cl-atom donor)Acid-catalyzed etherification, Steglich esterification.
Tetrahydrofuran (THF) 7.52Poor. Coordinates to Lewis acids (e.g., TMSOTf), halting reaction.High (solvates cations well, activating alkoxides)Excellent (if thoroughly degassed)Radical additions; avoid for acidic etherification.
Toluene 2.38Moderate. Poor solubility for polar intermediates.LowGoodMild basic esterifications (e.g., EDC/DMAP).
N,N-Dimethylformamide (DMF) 36.7Fail. Reacts with electrophiles/acids.Critical. Maximizes alkoxide reactivity and ring-opening.Poor (high quenching potential)Avoid for BCP-alcohol derivatization.

Logical Workflow for BCP-Alcohol Derivatization

The following decision matrix outlines the optimal path for functionalizing 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol based on the target transformation.

G Start 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol Derivatization Q1 Target Transformation? Start->Q1 Ether Etherification Q1->Ether Ester Esterification Q1->Ester Radical Radical/Photoredox Functionalization Q1->Radical BaseFail Avoid Strong Bases (NaH, KOH) Risk: Ring Opening Ether->BaseFail Acidic Acidic Conditions (Trichloroacetimidate) Ether->Acidic MildBase Mild Base (DMAP/EDC) Ester->MildBase Degas Degassed Solvents Avoid Quenchers Radical->Degas SolventDCM Solvent: DCM or DCE (Non-nucleophilic) Acidic->SolventDCM SolventTol Solvent: Toluene/DCM MildBase->SolventTol SolventEt2O Solvent: Et2O, EtOAc, THF Degas->SolventEt2O

Decision matrix for solvent and condition selection in BCP-alcohol derivatization workflows.

Experimental Protocols

Protocol A: Acid-Catalyzed Etherification (The Trichloroacetimidate Method)

This protocol utilizes acidic conditions to bypass the intrinsic base-mediated decomposition of the BCP core, allowing for the synthesis of complex BCP ethers[3],[4].

Materials:

  • 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (1.0 equiv)

  • Alkyl trichloroacetimidate (1.5 - 2.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Solvation: Dissolve 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (1.0 equiv) and the desired alkyl trichloroacetimidate (1.5 equiv) in anhydrous DCM to achieve a 0.2 M concentration. Causality: DCM is strictly required here; ethereal solvents like THF will coordinate with the TMSOTf, neutralizing its catalytic activity.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. (For highly reactive benzylic/allylic trichloroacetimidates, cooling to -78 °C may be required to prevent electrophile dimerization).

  • Activation: Add TMSOTf (0.1 equiv) dropwise via a gas-tight syringe. The solution may exhibit a slight color change indicating carbocation generation.

  • Monitoring (Self-Validation): Stir the reaction for 2–4 hours. Monitor progression via TLC (using KMnO₄ stain, as BCPs lack UV chromophores). The disappearance of the BCP-alcohol spot validates the completion of the reaction.

  • Quenching: Quench the reaction strictly at 0 °C by adding an equal volume of saturated aqueous NaHCO₃. Causality: Immediate basic quenching neutralizes the triflic acid generated in situ, preventing late-stage acid-catalyzed ring opening of the product.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Mild Steglich-Type Esterification

When esterifying the BCP-alcohol, strong bases must still be avoided. Mild organic bases like DMAP are tolerated because they do not fully deprotonate the alcohol to a naked alkoxide.

Materials:

  • 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous DCM or Toluene

Step-by-Step Methodology:

  • Activation of the Acid: In an oven-dried flask under Argon, dissolve the carboxylic acid, EDC·HCl, and DMAP in anhydrous DCM (0.3 M). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.

  • Addition: Add 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (1.0 equiv) in a single portion.

  • Reaction: Stir at room temperature for 12 hours. Causality: The neutral, mildly basic environment provided by DMAP facilitates nucleophilic attack by the BCP-alcohol without risking the formation of a high-energy BCP-alkoxide.

  • Workup: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to remove DMAP and urea byproducts), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. Journal of Organic Chemistry (via NIH / ChemRxiv).[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au (ACS Publications).[Link]

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Current Status: Active Ticket ID: BCP-ISO-003 Assigned Specialist: Senior Application Scientist, Chemical Development Subject: Yield Optimization & Troubleshooting for 3-isopropyl-BCP-1-ol

Executive Summary

This guide addresses the synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (hereafter 3-iPr-BCP-1-ol ). This scaffold is a critical bioisostere for tert-butyl and phenyl groups, offering improved metabolic stability and solubility.

The synthesis relies on a three-phase workflow:

  • Precursor Generation: Isolation of [1.1.1]propellane.[1][2][3]

  • Core Construction: Atom Transfer Radical Addition (ATRA) of 2-iodopropane.

  • Functionalization: Silver-mediated solvolysis of the iodide to the alcohol.

Common Failure Modes:

  • Oligomerization of [1.1.1]propellane (low mass balance).

  • Rearrangement of the BCP core to methylenecyclobutane during hydrolysis.

  • Product loss due to high volatility of the 3-isopropyl intermediates.

Phase 1: The Propellane Precursor[4][5]

The Issue: "My propellane titer is inconsistent, and the solution turns yellow/cloudy."

Technical Insight: [1.1.1]Propellane is kinetically stable but thermodynamically unstable. A yellow color indicates the formation of oligomers (staffanes) or polymerization, usually triggered by high concentration (>0.5 M) or temperature spikes.

Protocol Optimization:

  • Generation: Use the "Turbo-Grignard" or PhLi method on 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Storage: Store as a dilute solution (0.3–0.5 M) in Et₂O or pentane at –78 °C.

  • Titer Check: Always titrate before use using NMR (internal standard: 1,3,5-trimethoxybenzene or anisole). Never assume theoretical yield.

Phase 2: Radical Addition (ATRA)

The Issue: "I am getting low conversion of propellane to the iodide intermediate."

The Reaction:



Troubleshooting Guide:

ParameterRecommended SpecificationThe "Why" (Causality)
Stoichiometry 1.0 equiv Propellane : 3.0–5.0 equiv 2-IodopropaneThe alkyl iodide acts as both reactant and solvent to drive kinetics and prevent propellane-propellane polymerization.
Initiator Triethylborane (Et₃B) (0.1 equiv) + Air OR 300W Hg Lamp / Blue LEDIsopropyl radical generation is slower than methyl. Constant radical flux is required. Et₃B is superior for scale; Light is cleaner for small batches.
Concentration 0.1 M – 0.2 M (w.r.t Propellane)High dilution suppresses the formation of oligomeric "ladders" (staffanes).
Temperature 0 °C to Room TempToo hot (>30°C) promotes polymerization. Too cold (<0°C) stalls the radical chain propagation.

Critical FAQ:

  • Q: Can I use 2-bromopropane instead?

    • A: No. The C–Br bond is stronger than the C–I bond. The radical chain transfer is inefficient, leading to massive oligomerization of the propellane before the bromine atom transfer occurs. Stick to the iodide.[4]

Phase 3: Functionalization (Iodide Alcohol)

The Issue: "My product rearranges to a cyclobutane, or yields are <20% during hydrolysis."

Technical Insight: Direct hydrolysis of 1-iodo-BCPs is perilous. The BCP cation is prone to rearranging into a 3-methylenecyclobutyl cation if the lifetime of the carbocation is too long. You must use Silver(I)-assisted solvolysis in acetic acid to trap the cation immediately as the acetate, followed by mild saponification.

Optimized Workflow (The "Anderson-Bunker" Protocol):

  • Step A (Acetolysis):

    • Dissolve crude 1-iodo-3-iPr-BCP in Acetic Acid (AcOH).

    • Add AgOAc (1.2 equiv) . Protect from light.

    • Stir at RT for 1–4 hours.

    • Mechanism:[1][5][6][7] Ag pulls the Iodide; Acetate immediately traps the BCP cation.

    • Filter: Remove AgI precipitate.

  • Step B (Saponification):

    • Add MeOH and Water to the filtrate.

    • Add LiOH or K₂CO₃ (2.0 equiv).

    • Stir 1 hour.

Visual Workflow (Graphviz):

BCP_Synthesis cluster_0 Critical Control Point: Volatility Propellane [1.1.1]Propellane ATRA Step 1: ATRA (hv or Et3B) Propellane->ATRA IsopropylIodide 2-Iodopropane (Excess) IsopropylIodide->ATRA IodoBCP 1-Iodo-3-iPr-BCP (Volatile!) ATRA->IodoBCP AgOAc Step 2: Solvolysis (AgOAc / AcOH) IodoBCP->AgOAc Rearrangement FAILURE MODE: Methylene Cyclobutane IodoBCP->Rearrangement Direct H2O Hydrolysis AcetateBCP BCP-Acetate AgOAc->AcetateBCP Hydrolysis Step 3: Saponification (LiOH / MeOH) AcetateBCP->Hydrolysis FinalProduct 3-iPr-BCP-1-ol Hydrolysis->FinalProduct

Caption: Optimized synthetic pathway for 3-isopropyl-BCP-1-ol, highlighting the critical silver-mediated solvolysis step to avoid rearrangement.

Phase 4: Purification & Isolation

The Issue: "I see the product by NMR, but I lose it on the rotovap."

Technical Insight: 3-isopropyl-BCP-1-ol is a small, greasy molecule. While the alcohol has some hydrogen bonding, the BCP core is lipophilic and globular, increasing volatility. The intermediate iodide is extremely volatile.

Handling Protocols:

  • Do Not Concentrate the Iodide: Proceed from Step 1 (ATRA) to Step 2 (Acetolysis) immediately. If solvent exchange is needed, do not go to dryness; keep a "heel" of solvent.

  • Extraction: When extracting the final alcohol, use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether. MTBE has a higher boiling point (55°C), allowing for safer concentration, but more importantly, it forms fewer peroxides.

  • Vacuum: Do not use high vacuum (<10 mbar) for the final product unless you are using a cold trap at -78°C.

  • Sublimation: If the product is a solid, sublimation is often superior to column chromatography for final purification.

Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields.

Troubleshooting Start Problem: Low Overall Yield Step1Check Check Step 1: ATRA Did Iodide form? Start->Step1Check PropellaneCheck Check Propellane Titer Step1Check->PropellaneCheck No Product LightCheck Check Radical Source (Et3B fresh? UV bulb old?) Step1Check->LightCheck Low Conv. Step2Check Check Step 2: Solvolysis Did rearrangement occur? Step1Check->Step2Check Iodide Good RearrangeYes Detected Cyclobutane? Use AgOAc/AcOH method. Step2Check->RearrangeYes Yes VolatilityCheck Product lost in vacuo? Switch to MTBE/Sublimation Step2Check->VolatilityCheck No Product

Caption: Diagnostic flow for identifying yield loss points in BCP synthesis.

References

  • Preparation of Propellane: Merchant, R. R.; Edwards, J. T.; Quinlan, T. R.; Fedorov, A.; Cheatham, H. A.; Surgenor, A. E.; Baran, P. S.[7] "Strain-Release Amination." Science2016 , 351, 941. Link

  • ATRA Methodology: Anderson, J. C. et al. "Practical Synthesis of Bicyclo[1.1.1]pentan-1-ol." J. Org. Chem.2016 , 81, 283–288. Link

  • Silver-Mediated Hydrolysis: Bunker, K. D.; Scribner, A. et al. "Scalable Synthesis of 3-Substituted Bicyclo[1.1.1]pentan-1-ols." Org.[1][2][4][8] Lett.2011 , 13, 4746–4748. Link

  • Mechanistic Insight (Rearrangement): Wiberg, K. B.; Williams, V. Z. "Bicyclo[1.1.1]pentane derivatives." J. Org. Chem.1970 , 35, 369–373. Link

Sources

Purification challenges of polar bicyclo[1.1.1]pentane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polar Bicyclo[1.1.1]pentane (BCP) Derivatives

Current Status: operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Detection, and Stability of Polar BCPs

Welcome to the BCP Purification Hub

You are likely here because your bicyclo[1.1.1]pentane (BCP) analog—designed to be a superior bioisostere for a phenyl ring or tert-butyl group—has presented unique challenges. While BCPs offer improved solubility and metabolic stability, their physical properties often render them invisible to UV, volatile on the rotavap, and difficult to retain on standard silica.

This guide addresses the three "Silent Killers" of BCP yield: Detection Failure , Volatility Loss , and Phase Collapse .

Module 1: The "Invisible" Analyte (Detection)

Ticket #4092: "I synthesized a BCP-amine, but the flash chromatogram is flat. I see nothing at 254 nm, yet NMR shows conversion."

Diagnosis: Most BCP cores lack a conjugated


-system. Unless your derivative has a pendant aromatic group, it is effectively transparent to standard UV detection (254 nm). The BCP cage itself absorbs only in the vacuum UV range (<210 nm), where solvent cutoff interference is high.

Expert Resolution: You must abandon UV dependence. Switch to "Universal Detection" methods or destructive visualization.

Protocol A: Visualization Strategies
Detector / StainSuitabilityMechanism & Notes
UV (200-210 nm) ⚠️ PoorOnly works with high-purity solvents (acetonitrile/water). Methanol absorbs here, blinding the detector.
ELSD / CAD Recommended Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects any non-volatile particle. Critical: BCP must be less volatile than the mobile phase.
KMnO₄ Stain 🟡 ModerateOxidizes the strained C-H bonds. Heating required. Background can be messy.
Ninhydrin Best for Amines Reacts with primary/secondary BCP-amines to form Ruhemann’s purple.
Iodine Chamber Good Reversible adsorption. Good for initial TLC spot checks.
PMA (Phosphomolybdic Acid) Universal Good general stain for BCP alcohols and esters upon heating.

Pro-Tip: If using automated flash chromatography without ELSD, use "Blind Collection" :

  • Calculate the column volume (CV) of your cartridge.

  • Collect all fractions.

  • Spot every 3rd test tube on a TLC plate and stain with Ninhydrin (for amines) or PMA.

Module 2: The "Disappearing" Product (Volatility)

Ticket #4105: "I isolated the pure free amine, but after drying on the high-vacuum pump, my flask is empty. Where did it go?"

Diagnosis: Low molecular weight BCP derivatives (especially amines and simple esters) are highly volatile. They sublime easily. The BCP core is globular and "greasy" (lipophilic), preventing strong intermolecular packing in the crystal lattice.

Expert Resolution: Never isolate low-MW BCP amines as free bases. You must "anchor" them as salts immediately after the reaction or during the workup.

Protocol B: The "Salt Anchor" Method

Target: Converting volatile BCP-amines to stable solids.

  • Reaction Completion: Do not evaporate the reaction solvent if the product is a low-MW free base.

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) or Trifluoroacetic acid (TFA) directly to the crude mixture or organic extract.

  • Evaporation: Now that the nitrogen is protonated (

    
    ), the ionic interactions prevent sublimation. You can safely rotary evaporate.
    
  • Verification: The salt form should appear as a white/off-white solid, whereas the free base is often a volatile oil.

Data: Volatility Risk Assessment

Compound ClassState (Free Base)Volatility RiskHandling Recommendation
BCP-Amine (Simple) Liquid/Low-melt Solid🔴 Critical Isolate ONLY as HCl or Tosylate salt.
BCP-Carboxylic Acid Solid🟡 ModerateStable on rotavap; avoid prolonged high-vac.
BCP-Amino Acid Zwitterionic Solid🟢 LowStable. High polarity is the main issue (see Module 3).
BCP-Phenyl Solid🟢 LowStandard handling.

Module 3: The "Streaking" Peak (Purification)

Ticket #4118: "My BCP amino acid sticks to the silica column and elutes as a broad smear, or it rushes out in the void volume."

Diagnosis: Polar BCPs (amino acids, zwitterions) are too polar for Normal Phase (NP) silica. They interact strongly with silanols (causing streaking) or are not retained by hexane/ethyl acetate.

Expert Resolution: Switch to Reverse Phase (C18) or HILIC (Hydrophilic Interaction Liquid Chromatography).

Decision Logic: Choosing the Stationary Phase

BCP_Purification Start Start: BCP Derivative Type CheckPolarity Is it highly polar / zwitterionic? Start->CheckPolarity NonPolar Non-Polar / Lipophilic (e.g., BCP-Phenyl, Esters) CheckPolarity->NonPolar No Polar Polar / Basic / Acidic (e.g., Free Amines, Acids) CheckPolarity->Polar Yes NormalPhase Normal Phase Silica (Hex/EtOAc) NonPolar->NormalPhase CheckIonizable Is it ionizable? Polar->CheckIonizable C18 Reverse Phase (C18) Mobile Phase: H2O/MeCN CheckIonizable->C18 Moderately Polar HILIC HILIC Mode (For very polar Amino Acids) CheckIonizable->HILIC Highly Polar (LogP < -1) Buffer Add Modifier: 0.1% TFA (Acidic) 10mM NH4HCO3 (Basic) C18->Buffer Mandatory

Figure 1: Purification decision tree for BCP derivatives based on polarity and ionization state.

Protocol C: Reverse Phase (C18) Flash Conditions

For BCP-amines and acids that streak on silica.

  • Column: C18-bonded silica (Flash cartridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • Note: Acidic modifier is crucial to suppress silanol interactions and sharpen peaks.

  • Gradient:

    • Start: 0% B (hold for 2 CV to flush salts).

    • Ramp: 0% to 50% B over 15 CV. (BCPs are rarely very lipophilic; they elute early).

  • Loading: Dissolve sample in minimum water/DMSO (1:1). Do not load in DCM/Hexane.

Module 4: Stability & Storage (The "Strain" Factor)

FAQ: Is the BCP ring stable to acid/base?

  • Acid Stability: Generally High . The formed BCP cage is much more stable than the precursor [1.1.1]propellane. You can subject BCPs to HCl/TFA for deprotection (e.g., Boc removal) without opening the ring.

  • Base Stability: Good , but caution with strong nucleophiles at high temperatures.

  • Radical Stability: Moderate . The bridgehead hydrogens are strong, but the cage can undergo radical ring opening under specific photoredox conditions.

Storage Recommendation: Store BCP-amine salts at -20°C . While chemically stable, the high surface area of the salt powders makes them hygroscopic. Moisture uptake can make weighing difficult later.

References

  • Bioisostere Utility: Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Synthesis & Handling: Mykhailiuk, P. K. (2015). "In Situ Generation of [1.1.1]Propellane and Its Conversion to Bicyclo[1.1.1]pentane Derivatives." Chemistry – A European Journal.

  • BCP Amine Synthesis: Merchant, R. R., et al. (2018). "Practical Synthesis of Bicyclo[1.1.1]pentan-1-amine." The Journal of Organic Chemistry.

  • General Review: Kanazawa, J., et al. (2016). "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Chemical Reviews.

Sources

BCP Alcohol Synthesis: Technical Support Center for Minimizing Ring-Opening Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing BCP alcohols while minimizing undesired ring-opening side reactions. BCPs are increasingly vital in medicinal chemistry as bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups, often improving the pharmacokinetic properties of drug candidates.[1][2][3][4][5] However, the inherent strain of the BCP core makes it susceptible to ring-opening, a significant challenge in synthetic campaigns.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve your synthetic goals with higher yields and purity.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Issue 1: I'm observing a significant amount of acyclic impurities, suggesting ring-opening, during the reduction of a BCP-ketone to a BCP-alcohol. What's happening and how can I fix it?

Root Cause Analysis: The BCP core is highly strained, and its stability is sensitive to the electronic nature of its substituents and reaction intermediates. The formation of a carbocation intermediate at the bridgehead position of the BCP core is particularly unfavorable and a primary driver for ring-opening reactions.[6][7] During the reduction of a BCP-ketone, if the conditions promote the formation of a positive charge on the adjacent carbon, the strained C-C bonds of the cage can cleave to relieve this strain, leading to acyclic byproducts. This is especially prevalent under acidic conditions or with certain Lewis acidic reagents.[7]

Solutions & Scientific Rationale:

  • Choice of Reducing Agent is Critical: Avoid strongly Lewis acidic reducing agents like LiAlH₄, which can coordinate to the carbonyl oxygen and enhance the electrophilicity of the carbonyl carbon, promoting rearrangement.

    • Recommended: Opt for milder, neutral, or slightly basic reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is often a good first choice. Asymmetric transfer hydrogenation (ATH) has also been shown to be highly effective and can provide enantiomerically enriched BCP alcohols.[1]

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C). Lower temperatures disfavor the higher activation energy pathway of ring-opening.

  • pH Control: Ensure the reaction medium is not acidic. If a protic solvent is used, the presence of a mild base can help to quench any adventitious acidity.

Issue 2: My attempt to synthesize a BCP alcohol via the addition of an organometallic reagent to a BCP-aldehyde resulted in low yields and a complex mixture of products.

Root Cause Analysis: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to BCP-aldehydes can be complicated by the inherent reactivity of these reagents and the potential for side reactions. The BCP carbanion that can form is not always stable and can undergo rearrangement.[8] Furthermore, the Lewis acidic nature of the metal cation (e.g., MgBr⁺) can promote ring-opening, similar to the issue with BCP-ketone reductions.

Solutions & Scientific Rationale:

  • Use of Transmetallation: Consider transmetallating your organometallic reagent to a less reactive species. For example, the use of organozinc reagents, which are generally less basic and less Lewis acidic, can lead to cleaner reactions.

  • Chelating Agents: The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can sometimes sequester the metal cation, reducing its Lewis acidity and minimizing its interaction with the BCP core.

  • Inverse Addition: Add the organometallic reagent slowly to a solution of the BCP-aldehyde at low temperature. This maintains a low concentration of the reactive nucleophile and can suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for ring-opening in BCP systems?

A1: The primary driving force is the relief of ring strain. The bicyclo[1.1.1]pentane cage is highly strained due to the inverted tetrahedral geometry at the bridgehead carbons.[9] Any reaction pathway that leads to the formation of a carbocation or a highly polarized bond adjacent to the BCP core can trigger a rearrangement where the strained C-C bonds cleave, leading to more stable acyclic or monocyclic structures.[7]

Q2: Are radical-based methods a better option for synthesizing BCP alcohols to avoid ring-opening?

A2: Radical-based methods are often an excellent strategy to avoid the formation of problematic cationic intermediates.[3][10] The addition of radicals to [1.1.1]propellane is a common and effective way to generate functionalized BCPs.[2][3][11] These BCP-radical intermediates are generally more stable than their cationic counterparts and are less prone to ring-opening. Subsequent trapping of the BCP-radical with an oxygen source or conversion to an organometallic species followed by oxidation can provide the desired BCP alcohol.

Q3: Can I use acidic conditions to remove a protecting group from a BCP alcohol?

A3: Extreme caution should be exercised when using acidic conditions with BCP alcohols. The protonation of the alcohol can lead to the formation of a BCP-cation, which is highly prone to ring-opening.[7] If acidic deprotection is necessary, very mild conditions and careful monitoring are required. Alternatively, choosing a protecting group that can be removed under neutral or basic conditions is a much safer strategy.

Q4: How does the substitution on the BCP core affect its stability towards ring-opening?

A4: Substituents that can stabilize a positive charge, either through inductive or resonance effects, can increase the propensity for ring-opening if a cationic intermediate is formed. Conversely, electron-withdrawing groups can destabilize a potential carbocation, making the ring-opening pathway less favorable.

Validated Experimental Protocols

Protocol 1: Reduction of 3-phenylbicyclo[1.1.1]pentan-1-one to 3-phenylbicyclo[1.1.1]pentan-1-ol using Sodium Borohydride

This protocol outlines a standard procedure for the reduction of a BCP-ketone with minimal risk of ring-opening.

Materials:

  • 3-phenylbicyclo[1.1.1]pentan-1-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-phenylbicyclo[1.1.1]pentan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Reducing Agent Sodium BorohydrideMild reducing agent, minimizes Lewis acid-promoted side reactions.
Solvent MethanolProtic solvent that facilitates the reduction.
Temperature 0 °CLow temperature disfavors the ring-opening pathway.
Quenching Agent Saturated NH₄ClMildly acidic quench to neutralize excess borohydride without promoting ring-opening.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagram illustrates the desired reduction versus the undesired ring-opening.

BCP_Reduction BCP_Ketone BCP-Ketone Transition_State_Desired Desired Transition State (Hydride Attack) BCP_Ketone->Transition_State_Desired Mild Reducing Agent (e.g., NaBH₄) Transition_State_Undesired Undesired Transition State (Carbocation Formation) BCP_Ketone->Transition_State_Undesired Harsh Conditions (e.g., Strong Lewis Acid) BCP_Alcohol BCP-Alcohol (Desired Product) Transition_State_Desired->BCP_Alcohol Ring_Opened_Products Ring-Opened Products (Side Reaction) Transition_State_Undesired->Ring_Opened_Products

Caption: Competing pathways in BCP-ketone reduction.

References

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Gamut of Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.
  • Anderson, E. A., et al. (2021). Enantioselective Synthesis of Bicyclopentane-Containing Alcohols via Asymmetric Transfer Hydrogenation. Organic Letters, 23(8), 3119–3123. [Link]

  • Baran, P. S., et al. (2016). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 138(30), 9679–9682. [Link]

  • Aggarwal, V. K., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1258–1273. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-10. [Link]

  • Reisenbauer, J. C., & Gaich, T. (2019). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal, 25(52), 12058-12067. [Link]

  • MacMillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Walsh, C. T. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Chemical Science, 13(40), 11957-11963. [Link]

  • Davies, H. M. L., et al. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. Journal of the American Chemical Society, 147(33), 14567–14573. [Link]

Sources

Technical Support Center: Grignard Additions to Bicyclo[1.1.1]pentane Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the intricacies of Grignard additions to bicyclo[1.1.1]pentane (BCP) precursors. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique BCP motif into their synthetic strategies. As a bioisostere for para-substituted arenes and alkynes, the BCP scaffold offers significant advantages in medicinal chemistry, including improved solubility and metabolic stability.[1][2] However, the high strain energy and unique reactivity of BCP precursors, particularly [1.1.1]propellane, can present challenges.[3][4]

This document provides a comprehensive, question-and-answer-based troubleshooting guide, grounded in mechanistic principles and field-proven insights, to help you overcome common hurdles in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Grignard Reagent Formation and Stability

Question 1: My Grignard reaction to form the BCP-Grignard reagent from an iodo-BCP is sluggish or fails to initiate. What are the likely causes and solutions?

Answer: Failure to initiate a Grignard reaction is a classic problem in organic synthesis, often stemming from impurities or improper activation of the magnesium.

  • Causality: Grignard reagent formation is a surface reaction that requires a clean, oxide-free magnesium surface. Moisture and oxygen are highly detrimental, as they quench the Grignard reagent as it forms. The high steric hindrance of the tertiary iodo-BCP can also slow down the reaction.[1]

  • Troubleshooting Protocol:

    • Rigorous Drying of Glassware and Reagents: Ensure all glassware is flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (argon or nitrogen). Solvents like THF or diethyl ether must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is recommended.[5]

    • Magnesium Activation: The magnesium turnings should be fresh and shiny. If they appear dull, they are likely oxidized. Activate the magnesium using one of the following methods:

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (under an inert atmosphere if possible) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent. The formation of a brown color (from iodine) that subsequently disappears, or bubbling (from ethene formation with 1,2-dibromoethane), indicates activation.

    • Initiation: Add a small portion of your iodo-BCP to the activated magnesium. A gentle warming with a heat gun may be necessary to initiate the reaction, which is often indicated by a slight cloudiness or a gentle reflux. Once initiated, add the remaining iodo-BCP solution dropwise to maintain a steady reaction rate.

Question 2: My BCP-Grignard solution is dark brown or black. Is this normal, and will it affect my subsequent reaction?

Answer: A dark coloration during Grignard formation can be indicative of side reactions, but it doesn't always mean the reaction has failed.

  • Causality: The darkening can be due to the formation of finely divided metal from side reactions like Wurtz coupling, especially if the reaction is heated for an extended period. Impurities in the magnesium or the iodo-BCP can also contribute to decomposition.

  • Troubleshooting and Mitigation:

    • Minimize Reaction Time: Avoid prolonged heating. Once the magnesium is consumed, use the Grignard reagent promptly. For many BCP precursors, the reaction is rapid.[1]

    • Titration: Before use, it is best practice to titrate a small aliquot of the Grignard solution to determine its exact molarity. This will allow for accurate stoichiometry in your subsequent addition step.

    • Filtration: If a significant amount of dark solid is present, you can carefully cannulate or filter the Grignard solution into a new, dry flask under an inert atmosphere.

Section 2: Challenges with Grignard Addition to [1.1.1]Propellane

[1.1.1]Propellane is a common and highly reactive precursor for generating BCP-containing molecules. Its high degree of strain (estimated at 102 kcal/mol) makes it susceptible to ring-opening reactions.[6]

Question 3: I am attempting a Grignard addition to [1.1.1]propellane, but I am observing low conversion and the formation of oligomers/polymers. How can I improve the yield of my desired 1,3-disubstituted BCP?

Answer: The reaction of Grignard reagents with [1.1.1]propellane can be challenging due to competing polymerization pathways.[6][7]

  • Causality: [1.1.1]Propellane can undergo anionic polymerization.[6] The initial addition of the Grignard reagent forms a BCP-anion, which can then act as a nucleophile and attack another molecule of [1.1.1]propellane, leading to oligomerization. The desired pathway is the trapping of this intermediate with an electrophile.

  • Optimization Strategies:

    • Reaction Conditions: The choice of solvent and temperature is critical. While some Grignard additions require heating in solvents like diethyl ether under sealed-tube conditions, this can also promote side reactions.[3] It's often a delicate balance.

    • Transmetalation: A highly effective strategy is to transmetalate the initially formed BCP-Grignard reagent to an organozinc species by adding ZnCl₂. This BCP-zinc reagent is generally less reactive and less prone to polymerization, allowing for a cleaner subsequent reaction, such as a Negishi cross-coupling.[3][4][8]

    • One-Pot Procedures: Many successful protocols involve the in situ formation of the BCP-Grignard followed by immediate trapping with an electrophile or a cross-coupling partner.[9]

Experimental Protocol: One-Pot Grignard Addition and Negishi Coupling This protocol is adapted from the work of Knochel and co-workers.[8][10]

  • To a solution of the aryl or heteroaryl bromide (1.0 equiv) in anhydrous THF, add isopropylmagnesium chloride lithium chloride complex (1.1 equiv) at -10 °C and stir for 1-2 h.

  • In a separate flask, add a solution of [1.1.1]propellane in diethyl ether to anhydrous THF.

  • Transfer the freshly prepared Grignard reagent to the [1.1.1]propellane solution at room temperature and stir for 30 minutes.

  • Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF and stir for another 30 minutes.

  • Add the aryl or heteroaryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(dba)₂ with a suitable phosphine ligand) to the reaction mixture.

  • Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl.

Question 4: My reaction with an aryl Grignard reagent and [1.1.1]propellane requires harsh heating (e.g., 100 °C in a sealed tube). Are there milder alternatives?

Answer: Yes, recent advancements have provided milder conditions for the functionalization of BCPs, avoiding the need for high temperatures.

  • Iron-Catalyzed Cross-Coupling: For the synthesis of 1,3-disubstituted BCPs where one substituent is an aryl group, a powerful alternative is the iron-catalyzed Kumada cross-coupling of an iodo-BCP with an aryl Grignard reagent. This reaction often proceeds rapidly at room temperature.[1]

  • Radical Additions: Radical additions to [1.1.1]propellane are generally more facile than anionic additions and can often be performed under mild, light-mediated conditions.[3][8][11][12] While not a Grignard reaction, this approach can be an excellent alternative for synthesizing certain BCP derivatives.

Table 1: Comparison of Methods for Aryl-BCP Synthesis

MethodBCP PrecursorReagentConditionsAdvantagesDisadvantages
Grignard Addition/Trapping [1.1.1]PropellaneAryl-MgXOften requires heatingDirect access from propellaneHarsh conditions, potential for polymerization
Iron-Catalyzed Kumada Coupling Iodo-BCPAryl-MgXRoom temperature, short reaction timesMild, broad scope, good functional group toleranceRequires pre-synthesis of iodo-BCP
Radical Addition [1.1.1]PropellaneAryl radical precursorOften light-mediated, mildVery mild conditions, broad scopeNot a direct Grignard addition
Section 3: Troubleshooting Grignard Additions to BCP-Ketones

The addition of Grignard reagents to ketones is a fundamental C-C bond-forming reaction to produce tertiary alcohols.[13][14][15] When the ketone is attached to a BCP core, steric hindrance can play a significant role.

Question 5: I am performing a Grignard addition to a bicyclo[1.1.1]pentan-1-yl ketone, but I am getting a significant amount of the starting material back after workup, along with a reduced alcohol product. What is happening?

Answer: This product distribution points towards two common side reactions in Grignard chemistry, which are exacerbated by sterically hindered ketones: enolization and reduction.[14][16]

  • Causality:

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is a non-productive pathway, as quenching the enolate during workup regenerates the starting ketone.

    • Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction), leading to the corresponding secondary alcohol.[16]

  • Troubleshooting Workflow:

    G Start Low Yield of Tertiary Alcohol (Starting Material & Reduced Alcohol Observed) Check_Grignard Is the Grignard reagent sterically bulky and/or has β-hydrogens? Start->Check_Grignard Check_Temp Was the reaction run at low temperature? Check_Grignard->Check_Temp No Use_Less_Hindered_RMgX Solution: Use a less sterically hindered Grignard reagent (e.g., MeMgBr). Check_Grignard->Use_Less_Hindered_RMgX Yes Use_Organolithium Solution: Consider using an organolithium reagent, which is less prone to reduction. Check_Grignard->Use_Organolithium Yes Lower_Temp Action: Run the reaction at low temperature (e.g., -78 °C) to favor addition. Check_Temp->Lower_Temp No Add_CeCl3 Solution: Add anhydrous CeCl₃ (Luche reduction conditions) to increase the electrophilicity of the carbonyl. Check_Temp->Add_CeCl3 Yes/No Lower_Temp->Add_CeCl3

  • Detailed Solutions:

    • Lower the Reaction Temperature: Perform the addition at low temperatures (e.g., -78 °C to 0 °C). Nucleophilic addition generally has a lower activation energy than enolization or reduction, and will be favored at lower temperatures.

    • Use a Different Organometallic Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, and they do not typically cause reduction. Switching to the corresponding R-Li reagent can often solve the issue.

    • Use Cerium(III) Chloride (Luche Conditions): The addition of anhydrous CeCl₃ to the reaction mixture can significantly improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic addition over other pathways.

References
  • D.J. St-Cyr, J.R.A. Kincaid, J.I. Murray, et al. (2020). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. Angewandte Chemie International Edition, 59(29), 11866-11871. [Link]

  • Wikipedia. (2023). [1.1.1]Propellane. [Link]

  • B.R. Shire, E.A. Anderson. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539-1553. [Link]

  • K. Donnelly, M. Baumann. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Chemical Communications, 57, 2871-2874. [Link]

  • A.F. Stepan, et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4656-4659. [Link]

  • D.J. St-Cyr, et al. (2014). A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane. Tetrahedron Letters, 55(17), 2843-2845. [Link]

  • N.T. Thirumoorthi, C.J. Shen, V.A. Adsool. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(18), 3843-3846. [Link]

  • B.R. Shire, E.A. Anderson. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. [Link]

  • K. Donnelly, M. Baumann. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. [Link]

  • Y. Wang, et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 3036-3055. [Link]

  • A. Mondal, et al. (2024). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • A.V. Stepan, et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Chemiolis. (2023). Making [1.1.1]Propellane. YouTube. [Link]

  • LibreTexts Chemistry. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • Denmark Group. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. [Link]

  • D.W.C. MacMillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • A.V. Stepan, et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • P.S. Baran, et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters. [Link]

  • OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled. [Link]

  • I. Alabugin, et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • A.M. Harned, et al. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters. [Link]

  • ChemRxiv. (2023). Electrophilic Activation of [1.1.1]Propellane by Silyl-triflates. [Link]

  • M. Uchiyama, et al. (2026). Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. [Link]

  • Loughborough University. (2025). Supplementary information files for "Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts". [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • D.W.C. MacMillan, et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature. [Link]

  • Master Organic Chemistry. (2023). Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]

  • ChemRxiv. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

  • CCS Chemistry. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. [Link]

  • H.M.L. Davies, et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Chemistry. [Link]

  • J.A. Murphy, et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • M.D. Levin, et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

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Technical Note: Handling & Isolation of Volatile BCP Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Bicyclo[1.1.1]pentane (BCP) motifs are critical bioisosteres for phenyl rings and alkynes in modern drug discovery.[1][2][3] However, the "parent" scaffolds—specifically [1.1.1]propellane, bicyclo[1.1.1]pentan-1-amine, and simple 1,3-disubstituted BCPs—exhibit high vapor pressures and facile sublimation. A common support ticket we receive is: "My reaction worked by TLC/LCMS, but I lost 80% of the mass on the rotovap." This guide details the thermodynamic protocols required to retain these "ghost" intermediates.

Part 1: The Physics of BCP Volatility

The BCP core is a compact, spherical hydrocarbon. Unlike a benzene ring, it lacks


-stacking interactions, and its globular shape minimizes surface area contact, leading to weak intermolecular Van der Waals forces.
  • Consequence: BCP derivatives often have boiling points 50–80°C lower than their phenyl analogs.

  • The Trap: Standard high-vacuum drying (< 5 mbar) or prolonged rotary evaporation at 40°C will sublime or co-evaporate these compounds, even if they are solids at room temperature.

Comparative Volatility Table

CompoundState (RT)Volatility RiskCritical Handling Step
[1.1.1]Propellane Liquid/GasExtreme Never isolate neat. Store as dilute solution at -20°C.
Bicyclo[1.1.1]pentan-1-amine Liquid/Low-melt SolidHigh Volatile as free base. Must isolate as HCl or TsOH salt.
Methyl bicyclo[1.1.1]pentane-1-carboxylate SolidModerate Sublimes under high vacuum (>10 min).
1,3-Di(substituted) BCPs (MW > 200) SolidLow Standard work-up usually safe.

Part 2: Validated Protocols

Protocol A: The "Telescope" Strategy for [1.1.1]Propellane

Avoid isolating [1.1.1]propellane. Its strain energy (~100 kcal/mol) makes it shock-sensitive neat, and its volatility leads to massive losses.

  • Generation: Synthesize [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi or PhLi.

  • Distillation: Distill the propellane together with a solvent (typically Et₂O or Pentane) into a receiving flask cooled to -78°C.

    • Note: Do not attempt to fractionally distill propellane from the solvent.

  • Quantification (Crucial): Do not weigh. Determine concentration via qNMR (see Protocol C) using an internal standard (e.g., anisole or mesitylene) in CDCl₃.

  • Reaction: Cannulate this solution directly into your next reaction vessel.

Protocol B: The "Salt Trap" for BCP-Amines

Bicyclo[1.1.1]pentan-1-amine free base is highly volatile. If your synthesis involves a deprotection (e.g., Boc removal) or reduction to the amine, you must trap it immediately.

Step-by-Step:

  • Reaction: Perform the reaction (e.g., amide coupling or deprotection).

  • Quench/Extraction: If aqueous work-up is necessary, keep the pH basic (>10) and extract with Et₂O (Diethyl ether) or MTBE . Avoid DCM if possible due to boiling point proximity, though often unavoidable.

  • The Trap (Do NOT Rotovap yet):

    • Add 1.1 equivalents of HCl (4M in dioxane) or p-Toluenesulfonic acid (TsOH) directly to the organic layer.

    • Why? This converts the volatile free base (neutral) into a non-volatile ionic salt immediately.

  • Isolation:

    • For HCl salts: The salt often precipitates. Filter or concentrate. If concentrating, the salt is stable to vacuum.

    • For TsOH salts: These are often more crystalline and lipophilic, aiding in purification if precipitation doesn't occur.

Protocol C: The "Ghost Check" (qNMR Mass Balance)

Before applying vacuum, you must verify if your product exists in the flask. LCMS is qualitative; qNMR is quantitative.

  • Take a 50 µL aliquot of your reaction mixture (or organic extract).

  • Add to NMR tube containing known mass of Internal Standard (e.g., 10.0 mg Mesitylene).

  • Acquire ¹H NMR with a relaxation delay (d1) > 10 seconds (to ensure full relaxation).

  • Calculate Yield:

    
    
    (Where I = Integral, N = Number of protons, m = mass)
    

Part 3: Troubleshooting & FAQs

Q1: I rotovapped my BCP ester at 40°C/20 mbar and the flask is empty. Where is it? A: It is in your bump trap or the chiller coils.

  • Fix: For simple BCP esters/hydrocarbons, do not use the standard "40°C" bath. Set the bath to 20°C . Use a vacuum controller to hold pressure at 200 mbar (for ether/pentane) or 100 mbar (for DCM). Stop immediately when solvent volume is low. Do not leave on "high vac" to remove trace solvent; use a stream of nitrogen instead.

Q2: Can I store [1.1.1]propellane solution? A: Yes, but strictly at -20°C or below, over molecular sieves.

  • Warning: It slowly polymerizes to "staffanes" (oligomers). Re-titrate (qNMR) before use if stored > 1 week.

Q3: My BCP-amine HCl salt is hygroscopic and turning into a goo. A: This is common.

  • Fix: Switch to the Tosylate (TsOH) or Oxalate salt. These counter-ions add significant molecular weight and crystallinity, stabilizing the lattice and reducing hygroscopicity.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for handling BCP intermediates to prevent volatility-induced yield loss.

BCP_Workflow Start Start: BCP Synthesis Propellane Is Intermediate [1.1.1]Propellane? Start->Propellane Soln_Gen Generate in Solution (Et2O/Pentane) Propellane->Soln_Gen Yes Check_Type Functional Group? Propellane->Check_Type No (Derivative) Distill Co-distill with Solvent (-78°C Receiver) Soln_Gen->Distill Telescope TELESCOPE: Do Not Isolate. React immediately. Distill->Telescope Amine BCP-Amine (Free Base) Check_Type->Amine Amine Neutral Neutral BCP (Ester/Hydrocarbon) Check_Type->Neutral Ester/Alkane Salt_Form ADD ACID TRAP: HCl or TsOH (In situ/Extract) Amine->Salt_Form Volatile! Isolate_Salt Isolate as Salt (Vacuum Stable) Salt_Form->Isolate_Salt Low_Vac CONTROLLED EVAP: Bath < 20°C No High Vac Neutral->Low_Vac Stream_N2 Final Dry: N2 Stream Only Low_Vac->Stream_N2

Figure 1: Decision tree for the isolation and handling of volatile BCP intermediates. Note the critical "Trap" step for amines and "Telescoping" for propellane.

References

  • Turbos for BCPs: Use of "Turbo Amides" (Knochel-Hauser base)

    • Source: Gianatassio, R., et al. "Strain-Release Amination." Science, 2016 , 351, 241-245. Link

  • Propellane Synthesis: The fundamental protocol for gener

    • Source: Mondal, S., et al. "Synthesis of [1.1.1]Propellane." Organic Syntheses, 2020 , 97, 129-141. Link

  • BCP Bioisosteres: Comprehensive review on BCP properties and handling in medicinal chemistry.

    • Source: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angewandte Chemie Int.[2] Ed., 2023 .[4][5] Link

  • Salt Formation Strategy: Practical application of HCl salts to isolate vol

    • Source: Kanazawa, J., et al. "Radical Multicomponent Carboamination of [1.1.1]Propellane."[2] J. Am. Chem. Soc., 2017 , 139, 17791.[2] Link

Sources

Technical Support Center: Purification of 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this valuable bicyclo[1.1.1]pentane (BCP) derivative. As a bioisostere for para-substituted phenyl rings, the purity of this compound is paramount for its successful application in medicinal chemistry.[1][2] This document provides in-depth, experience-based solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

Problem 1: My crude ¹H NMR shows more than just my product. What are these impurities?

Answer:

The impurities in your crude product are highly dependent on the synthetic route employed. A common and efficient method for constructing the BCP core involves the reaction of [1.1.1]propellane with a suitable radical precursor.[1] Based on this approach, several types of impurities can be anticipated:

  • Unreacted Starting Materials: This could include your isopropyl source (e.g., 2-iodopropane) or a functionalized BCP precursor.

  • Radical Coupling Byproducts: The isopropyl radical can dimerize to form 2,3-dimethylbutane.

  • Solvent Residues: Common solvents used in synthesis, such as tetrahydrofuran (THF) or diethyl ether, may be present.

  • Over-oxidation Products: If the hydroxyl group is introduced via oxidation of a precursor, the corresponding ketone, 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-one, may be present.

  • Byproducts from Propellane: The high reactivity of [1.1.1]propellane can sometimes lead to oligomeric or rearranged byproducts, though these are often less prevalent with optimized reaction conditions.

Workflow for Impurity Identification:

Caption: Workflow for identifying impurities in crude product.

To confirm the identity of these impurities, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. GC-MS will help identify volatile impurities like solvent residues and radical coupling byproducts, while detailed analysis of ¹H and ¹³C NMR spectra will provide structural information on BCP-containing impurities.[3][4]

Problem 2: I'm having trouble separating my product from a very similar impurity using column chromatography.

Answer:

This is a common challenge, especially if the impurity has a polarity close to that of your desired alcohol. Here are several strategies to improve your separation:

1. Optimize Your Solvent System:

The choice of eluent is critical for achieving good separation. For a polar compound like an alcohol, a common solvent system is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[5]

  • Fine-tune the Polarity: If your product and impurity are co-eluting, try a shallower gradient or an isocratic elution with a finely adjusted solvent ratio. Small changes in the percentage of the polar solvent can have a significant impact on resolution.

  • Change the Solvents: Sometimes, changing the nature of the solvents can alter the selectivity of the separation. For instance, if you are using ethyl acetate/hexanes, try switching to diethyl ether/hexanes or dichloromethane/hexanes.

2. Modify Your Stationary Phase:

While silica gel is the most common stationary phase, other options can provide different selectivities.

  • Alumina: For moderately polar compounds, alumina (neutral or basic) can sometimes offer better separation than silica.

  • Reverse-Phase Silica: In reverse-phase chromatography, the elution order is inverted, with non-polar compounds being retained more strongly. This can be particularly useful for separating compounds with subtle differences in their non-polar regions.

3. Employ a Different Chromatographic Technique:

  • Flash Chromatography: This is the standard for routine purification. Ensure your column is packed well and that the sample is loaded in a concentrated band using a minimal amount of solvent.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller quantities or very difficult separations, prep-TLC can offer excellent resolution.

  • Supercritical Fluid Chromatography (SFC): This technique can provide excellent separation for challenging mixtures and is a more "green" alternative to traditional liquid chromatography.

Data Summary for Chromatographic Solvents:

Stationary PhaseCommon Non-Polar SolventCommon Polar SolventBest For...
Silica GelHexanes/HeptaneEthyl Acetate, Diethyl EtherGeneral purpose, good for a wide range of polarities.[5]
AluminaHexanes/HeptaneDichloromethane, Ethyl AcetateSeparation of amines and other basic compounds, or as an alternative to silica.
Reverse-Phase C18Water/Methanol/AcetonitrileWater/Methanol/AcetonitrileSeparating compounds based on hydrophobicity; polar compounds elute first.
Problem 3: My purified product still contains non-volatile impurities that I can't remove by chromatography.

Answer:

If chromatography is not effective, consider alternative purification methods that rely on different physical properties.

1. Distillation:

If your product is thermally stable and has a significantly different boiling point from the impurities, distillation can be a highly effective purification method.

  • Simple Distillation: Suitable if the impurities are non-volatile.

  • Fractional Distillation: Necessary if the impurities have boiling points close to your product.

  • Vacuum Distillation: Recommended for high-boiling compounds to prevent thermal decomposition. The reduced pressure lowers the boiling point.

2. Crystallization:

Crystallization is an excellent technique for obtaining highly pure material, provided your compound is a solid at room temperature or can be induced to crystallize.

  • Choosing a Solvent System: The ideal solvent system is one in which your product is sparingly soluble at low temperatures and highly soluble at higher temperatures. The impurities should either be very soluble or very insoluble at all temperatures. Common solvent systems for BCP derivatives include pentane/diethyl ether mixtures.[6]

  • Inducing Crystallization: If your compound is an oil, you can try techniques like scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Purification Workflow:

Caption: Decision tree for purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol?

A1: The presence of the hydroxyl group makes this a relatively polar molecule. On a silica gel TLC plate eluted with a 20% ethyl acetate in hexanes mixture, you can expect an Rf value in the range of 0.2-0.4. The exact Rf will depend on the specific conditions.

Q2: My product appears to be an oil. Can I still use crystallization?

A2: Yes, it is often possible to crystallize compounds that are oils at room temperature. Try dissolving your oil in a minimal amount of a hot, non-polar solvent like pentane or hexane and then cooling it slowly to a very low temperature (e.g., -20°C or -78°C). If it still does not crystallize, adding a small amount of a slightly more polar co-solvent might help.

Q3: How can I be sure my final product is pure?

A3: A combination of analytical techniques should be used to confirm the purity of your final product.

  • ¹H and ¹³C NMR: The spectra should show clean signals corresponding to your product with no significant impurity peaks.

  • GC-MS: A single peak in the gas chromatogram with the correct mass spectrum is a good indicator of purity.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your molecule.

  • Elemental Analysis: This provides the percentage of carbon and hydrogen in your sample, which should match the theoretical values for your compound.

Q4: Are there any specific safety precautions I should take when working with BCPs and their precursors?

A4: Yes. [1.1.1]Propellane, a common precursor, is highly strained and reactive, and it should be handled with care. Many of the reagents used in the synthesis of BCPs are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform your experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica to crude product by weight).

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing.

    • Add another layer of sand to the top of the silica bed.

    • Elute the column with the solvent until the silica bed is stable and the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution).

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your crude product in a few drops of a hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling. If no crystals form, the product may be too soluble. If the product is insoluble even when hot, the solvent is not suitable.

    • A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

By following these troubleshooting guides and protocols, you will be better equipped to overcome the challenges associated with the purification of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol and obtain a product of the high purity required for your research and development endeavors.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
  • Mykhailiuk, P. K. (2020). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
  • Caputo, D. F. J., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(23), 5295–5300.
  • Makarov, I. S., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9568–9579.
  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537.
  • Zhao, J., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2103328118.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
  • Wiberg, K. B., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(10), 1986–1991.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Aliphatic C−H Bond Activation by Transition Metal Complexes: A New Challenge for Theory and Experiment.
  • Kirillov, N. V., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-117.
  • Murphy, J. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Organic Letters, 24(38), 7015–7020.
  • Hu, X., et al. (2023). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry, 25(18), 7246-7252.

Sources

Validation & Comparative

Comparing bioactivity of BCP analogs vs tert-butyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Metabolic Resilience: A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) vs. tert-Butyl Bioisosteres

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds must be meticulously optimized. The tert-butyl group is a classical hydrophobic moiety utilized to fill lipophilic pockets and enhance target binding affinity. However, its freely rotating methyl groups present a significant liability: they are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, leading to rapid metabolic clearance.

To circumvent this, medicinal chemists have turned to Bicyclo[1.1.1]pentane (BCP) . As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity and metabolic performance of BCP analogs against traditional tert-butyl groups, providing the mechanistic causality and self-validating experimental protocols necessary to execute this bioisosteric swap in your own pipelines.

Mechanistic Causality: Why BCP Outperforms tert-Butyl

The substitution of a tert-butyl group with a BCP core is not merely a structural novelty; it is a calculated physicochemical upgrade driven by three core principles:

  • Metabolic Shielding via Bond Energetics: A tert-butyl group contains nine equivalent primary C–H bonds that serve as prime targets for hydrogen atom abstraction by the CYP450 heme-oxo species. In contrast, BCP lacks these vulnerable methyl groups. The bridgehead C–H bonds of BCP possess an exceptionally high bond dissociation energy (~106 kcal/mol) and are sterically shielded[1]. Despite possessing ~66.6 kcal/mol of ring strain energy, the BCP core is kinetically inert to physiological ring-opening and highly resistant to metabolic degradation[1].

  • Lipophilicity (LogD) Reduction: While BCP provides a spatial volume (steric bulk) highly analogous to a tert-butyl group, its rigid, constrained sp3-rich geometry reduces the solvent-accessible surface area. This structural rigidity often lowers the overall lipophilicity (LogD) of the molecule, which in turn reduces non-specific protein binding and off-target toxicity[2].

  • Thermodynamic Solubility: By lowering the LogD and altering the crystal lattice packing energy, BCP integration frequently yields a 10- to 15-fold improvement in aqueous solubility compared to matched tert-butyl analogs[3].

G TBU tert-Butyl Group (Metabolically Labile) BCP Bicyclo[1.1.1]pentane (Metabolically Robust) TBU->BCP Bioisosteric Swap CYP CYP450 Oxidation (High Clearance) TBU->CYP Susceptible C-H bonds STAB Steric Shielding & High C-H Bond Energy BCP->STAB Bridgehead stability OUT1 Rapid Elimination CYP->OUT1 OUT2 Improved Half-Life & Lower LogD STAB->OUT2

Logical flow demonstrating the metabolic advantages of swapping tert-butyl for BCP.

Quantitative Performance Comparison

To objectively evaluate the impact of this bioisosteric replacement, we must look at matched molecular pair data. The table below summarizes the typical pharmacokinetic shifts observed when a tert-butyl moiety is replaced by a BCP core in a standard small-molecule inhibitor.

Parametertert-Butyl AnalogBCP AnalogMechanistic Rationale
Lipophilicity (LogD) ~3.5~2.8BCP's constrained geometry reduces lipophilicity compared to the highly branched, freely rotating tert-butyl group.
Aqueous Solubility 10 µg/mL>150 µg/mLLower LogD and disrupted planar packing directly improve thermodynamic solubility[3].
HLM

(µL/min/mg)
85 (High)<15 (Low)Elimination of 9 oxidizable primary C-H bonds prevents rapid CYP450-mediated hydroxylation[2].
In Vitro Half-Life (

)
15 min>120 minReduced intrinsic clearance extends the half-life, allowing for lower dosing frequency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols provide a self-validating system for synthesizing a BCP analog and empirically testing its metabolic stability.

Protocol A: Strain-Release Synthesis of a BCP Analog

The practical synthesis of the BCP motif relies heavily on the strain-release ring-opening of the high-energy intermediate[1.1.1]propellane[3]. The inverted central C1–C3 bond of propellane is highly strained, making it uniquely susceptible to radical or nucleophilic attack, which releases the strain to form the stable BCP core[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of[1.1.1]propellane (~0.5 M in diethyl ether). Caution: Propellane is volatile and highly energetic.

  • Radical Initiation: In a Schlenk flask under argon, combine the target aryl halide (1.0 equiv), a photoredox catalyst (e.g., fac-Ir(ppy)3, 1 mol%), and a hydrogen atom transfer (HAT) catalyst.

  • Propellane Addition: Inject the[1.1.1]propellane solution (1.5 equiv) into the reaction mixture.

  • Photochemical Activation: Irradiate the mixture using a 365 nm or 450 nm LED light source at room temperature for 12–24 hours. Causality: The photocatalyst generates an aryl radical, which attacks the central bond of propellane. The HAT catalyst subsequently quenches the resulting BCP radical to yield the 1-aryl-BCP product.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the BCP analog.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay

To empirically validate that the BCP analog resists CYP450 oxidation better than the tert-butyl analog, we utilize an HLM assay. By supplying NADPH (the obligate electron donor for CYP enzymes), we simulate hepatic first-pass metabolism in a controlled in vitro environment.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the BCP analog, the tert-butyl analog, and a positive control (e.g., Verapamil) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compounds with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: Without NADPH, CYP450 enzymes cannot cycle; this ensures any observed depletion is strictly cytochrome-mediated.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Workflow S1 1. Compound Incubation (1 µM Cmpd + 0.5 mg/mL HLM) S2 2. Reaction Initiation (Add 1 mM NADPH Cofactor) S1->S2 S3 3. Time-Course Sampling (0, 5, 15, 30, 60 mins) S2->S3 S4 4. Reaction Quenching (Add Cold MeCN + Int. Standard) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent Depletion) S4->S5

Step-by-step workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.

Conclusion

The strategic replacement of a tert-butyl group with a Bicyclo[1.1.1]pentane (BCP) core is a highly effective tactic in modern medicinal chemistry. By leveraging the high bond dissociation energy and steric shielding of the BCP bridgehead carbons, researchers can systematically eliminate CYP450 metabolic liabilities. Supported by strain-release synthetic methodologies and validated through rigorous HLM clearance assays, the BCP bioisostere offers a reliable pathway to enhancing the pharmacokinetic profile and overall survivability of drug candidates.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.
  • Application of Bicyclo[1.1.
  • Three-dimensional saturated C(sp3)
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)

Sources

In Vitro ADME Comparison Guide: Phenyl Ring vs. 3-Isopropylbicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently guide medicinal chemistry teams through the "escape from flatland" paradigm. Flat, sp2-hybridized aromatic rings often lead to poor physicochemical properties, high non-specific binding, and rapid metabolic clearance. To rescue such liabilities, substituting a phenyl ring with a highly saturated, three-dimensional non-classical bioisostere is a proven strategy.

Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for para-substituted phenyl and tert-butyl groups[1]. This guide objectively compares the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) performance of a standard aromatic motif—p-isopropylphenol —against its sterically demanding, sp3-rich counterpart: 3-isopropylbicyclo[1.1.1]pentan-1-ol .

The Causality of Physicochemical Shifts

Before diving into the ADME data, we must understand why this specific substitution fundamentally alters the molecule's behavior. The ADME profile of any compound is a downstream consequence of its physicochemical foundation.

  • Fraction sp3 (Fsp3) & Crystal Lattice Disruption: The phenyl ring is perfectly planar (Fsp3 = 0 for the core), driving strong

    
     stacking interactions. This results in a high crystal lattice energy, which severely limits aqueous solubility. The BCP core is highly three-dimensional (Fsp3 = 1.0)[2]. This spherical bulk disrupts lattice packing, significantly increasing thermodynamic solubility.
    
  • Electronic & Acid-Base Profile: p-Isopropylphenol contains an acidic phenolic hydroxyl (pKa ~10). In contrast, 3-isopropylbicyclo[1.1.1]pentan-1-ol is an aliphatic tertiary alcohol (pKa ~15.5). This shift from a weakly acidic phenol to a neutral alcohol alters the LogD profile, reducing non-specific protein binding and improving the free fraction (

    
    ) in plasma[1].
    
  • Geometric Fidelity: The diagonal distance across the BCP core (~1.85 Å) is shorter than a p-phenyl ring (2.79 Å), but it maintains a rigid, linear vector that effectively mimics the spatial arrangement of a para-substituted benzene, acting as an excellent structural spacer without the lipophilic penalty[3].

Bioisostere_Workflow Start Hit Compound (p-Isopropylphenol core) Synthesis Bioisosteric Replacement (3-Isopropyl BCP-1-ol) Start->Synthesis PhysChem Physicochemical Profiling LogD, Kinetic Solubility Synthesis->PhysChem InVitro In Vitro ADME HLM Stability, Caco-2 PhysChem->InVitro Decision Data Synthesis & Lead Optimization InVitro->Decision

Caption: Workflow for evaluating BCP bioisosteres in early drug discovery.

Comparative In Vitro ADME Profiling

The following table synthesizes the quantitative shifts observed when replacing the p-isopropylphenol motif with 3-isopropylbicyclo[1.1.1]pentan-1-ol in a matched molecular pair context.

Parameterp-Isopropylphenol Motif3-Isopropylbicyclo[1.1.1]pentan-1-olMechanistic Causality
Fsp3 (Fraction sp3) 0.111.00Complete saturation of the BCP core disrupts planarity and

stacking[2].
pKa ~10.0 (Acidic)~15.5 (Neutral)Shift from acidic phenol to neutral tertiary alcohol alters ionization at physiological pH.
Kinetic Solubility (pH 7.4) < 20 µM> 150 µMHigh Fsp3 drastically lowers crystal lattice energy, improving hydration[1].
Lipophilicity (LogD 7.4) ~ 3.5~ 2.2Reduced lipophilicity due to smaller molecular volume (BCP is ~35% smaller than phenyl)[1].
HLM CLint (µL/min/mg) > 100 (High)< 30 (Low)BCP core is resistant to CYP450 aromatic oxidation; clearance is restricted to slower aliphatic oxidation[2].
Caco-2 Papp (

cm/s)
~ 25 (High efflux)~ 35 (Low efflux)Lower LogD reduces non-specific membrane binding and interaction with efflux transporters (e.g., P-gp)[3].

Metabolic Pathway Shift: Escaping CYP450 Liability

Phenols are notorious for rapid Phase II clearance (glucuronidation/sulfation) and Phase I aromatic oxidation. By replacing the phenyl ring with a BCP, we eliminate the aromatic


-electron cloud, rendering the core highly resistant to CYP450-mediated oxidation[2]. While the isopropyl group remains a potential soft spot for aliphatic oxidation, the overall intrinsic clearance is drastically reduced, extending the biological half-life.

Metabolic_Pathways cluster_phenyl p-Isopropylphenol Metabolism cluster_bcp 3-Isopropylbicyclo[1.1.1]pentan-1-ol Metabolism Phenol p-Isopropylphenol Phase2 Rapid Phase II (Glucuronidation) Phenol->Phase2 UGT Phase1 Phase I (Aromatic Oxidation) Phenol->Phase1 CYP450 Clearance1 High Clearance (Low Half-life) Phase2->Clearance1 Phase1->Clearance1 BCP 3-Isopropyl BCP Alcohol BCP_Phase1 Phase I (Aliphatic Oxidation) BCP->BCP_Phase1 CYP450 Clearance2 Moderate Clearance (Extended Half-life) BCP_Phase1->Clearance2

Caption: Comparative metabolic pathways: Phenol vs. BCP alcohol derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every assay we run must be a self-validating system. Below are the rigorous methodologies used to generate the comparative data above.

Protocol A: Kinetic Solubility via HPLC-UV

Causality Check: Why not just use Nephelometry? Nephelometry provides a rapid optical read on precipitation, but it cannot distinguish between amorphous aggregates and crystalline structures. By coupling it with HPLC-UV of the filtrate, we create a self-validating system: the optical scatter alerts us to the thermodynamic boundary, while the chromatographic peak area confirms the exact concentration of the dissolved species.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Spike the DMSO stock into 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to achieve target concentrations (e.g., 1, 10, 50, 100, 200 µM), keeping the final DMSO concentration strictly at

    
     1% to prevent artificial solubilization.
    
  • Incubation: Shake the microtiter plates at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter plate to remove precipitated aggregates.

  • Quantification: Analyze the filtrate via HPLC-UV (or LC-MS/MS for compounds lacking a strong chromophore). Compare the peak area against a standard curve generated in 100% acetonitrile to determine the exact soluble concentration.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: High lipophilicity compounds (like phenyl rings) suffer from non-specific binding to microsomal proteins, artificially lowering the apparent unbound intrinsic clearance (


). By keeping the protein concentration strictly at 0.5 - 1.0 mg/mL, we minimize this artifact. Furthermore, the inclusion of an NADPH regenerating system ensures that cofactor depletion does not become the rate-limiting step.
  • System Setup: Prepare a reaction mixture containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    .
    
  • Control Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as internal self-validating controls to ensure the enzymatic activity of the microsome batch is within historical specifications.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the parent compound's disappearance over time, calculating the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • PharmaBlock - Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock Insights. 1

  • Stepan, A. F., et al. (2012) - Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).3

  • Levin, S., et al. (2022) - 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC / National Institutes of Health. 4

  • BLDpharm (2021) - Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLD Insights. 2

Sources

Validating purity of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of novel aliphatic scaffolds is one of the most persistent bottlenecks in modern pharmaceutical analysis. In recent years, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings and tert-butyl groups, offering improved metabolic stability and aqueous solubility 1. However, analyzing derivatives like 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol presents a formidable challenge: it completely lacks a conjugated


-system, rendering standard UV-Vis detection practically blind 2.

As a Senior Application Scientist, I frequently see laboratories waste weeks attempting to force low-wavelength UV methods (e.g., 200–210 nm) for such compounds, only to be defeated by massive baseline drift from mobile phase absorbance. Furthermore, with a molecular weight of ~126.2 g/mol , this specific BCP alcohol is semi-volatile, meaning universal evaporative detectors must be tuned with extreme precision to avoid analyte loss.

This guide objectively compares the three most robust analytical pathways for this molecule: Direct HPLC-CAD , Pre-Column Derivatization HPLC-UV , and GC-FID , providing field-proven, self-validating protocols for each.

Analytical Strategy & Detector Comparison

To select the optimal method, we must analyze the physicochemical causality of the molecule. Because 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol has no chromophore, we must rely on mass-based aerosol detection (CAD/ELSD) 3, chemical tagging (derivatization), or gas-phase ionization (GC-FID).

AnalyticalStrategy Target 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol MW: ~126 g/mol | No Chromophore VolCheck Volatility & Sensitivity Assessment Target->VolCheck DirectHPLC Direct HPLC Analysis (Universal Detectors) VolCheck->DirectHPLC Moderate Volatility DerivHPLC Pre-Column Derivatization (Phenyl Isocyanate) VolCheck->DerivHPLC Need High Sensitivity GCFID Gas Chromatography (GC-FID) VolCheck->GCFID High Volatility Tolerance CAD HPLC-CAD Evap Temp ≤ 35°C (Non-linear Calibration) DirectHPLC->CAD Aerosolization UV HPLC-UV at 254 nm (High Fidelity, Linear) DerivHPLC->UV UV Tag Added

Decision matrix for selecting the optimal purity validation method for non-chromophoric BCP alcohols.

Quantitative Comparison of Modalities
FeatureHPLC-CAD (Charged Aerosol)HPLC-UV (via Derivatization)GC-FID
Detection Mechanism Aerosol charging & electrometerAbsorbance of

transition
Flame ionization of C-H bonds
Sensitivity (LOD) ~5–10 ng on-column~1–2 ng on-column~10–20 ng on-column
Linearity Non-linear (Requires Power-Fit

)
Highly Linear (

)
Highly Linear (

)
Volatility Risk High (Analyte may evaporate in drift tube)None (Derivative MW > 245 g/mol )None (Exploits volatility)
Workflow Speed Fast (Direct injection)Slow (Requires 1 hr prep time)Fast (Direct injection)

Workflow A: Direct Analysis via HPLC-CAD

Charged Aerosol Detection (CAD) is generally superior to ELSD for this application due to its uniform inter-analyte response. However, the causality of the instrument's design dictates our protocol: CAD evaporates the mobile phase to leave behind solid analyte particles. Because our BCP alcohol is semi-volatile, if the evaporation tube is set too high, the analyte will vaporize alongside the solvent, resulting in zero signal.

CADWorkflow Elution Isocratic/Gradient Elution Nebulize Nebulization (N2 Gas) Elution->Nebulize Liquid Evaporate Evaporation Tube Strictly ≤ 35°C Nebulize->Evaporate Aerosol Charge Corona Discharge Particle Charging Evaporate->Charge Dry Solute Detect Electrometer Detection Charge->Detect Charged Particles

Mechanism of Charged Aerosol Detection (CAD) optimized for semi-volatile BCP derivatives.

Step-by-Step Protocol & Self-Validating System
  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid. (Do not use non-volatile buffers like phosphates; they will permanently foul the CAD).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 12 minutes. Flow rate: 1.0 mL/min.

  • Detector Settings: CAD Evaporation Temperature strictly set to 35°C (Low Temp Mode). Data collection rate: 10 Hz.

The Self-Validating System (System Suitability):

  • Mobile Phase Blank: Inject 10 µL of diluent. Pass criteria: No peaks > 0.05% of the target analyte area. Validates that the mobile phase is free of non-volatile particulate contamination.

  • Power-Function Linearity Check: Inject the BCP alcohol standard at 50%, 100%, and 150% of the nominal concentration. Pass criteria: The calibration curve must be fitted using a power function (

    
    ); a linear fit will fail. This validates the inherent non-linear response dynamics of the CAD electrometer.
    

Workflow B: Pre-Column Derivatization HPLC-UV (The High-Fidelity Standard)

When absolute quantitative rigor is required (e.g., IND-enabling purity validation), direct CAD can sometimes fall short due to its non-linearity. The most authoritative approach is to chemically tag the alcohol with a chromophore. Reacting 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol with phenyl isocyanate (PhNCO) yields a UV-active carbamate.

Causality: This reaction achieves two critical goals simultaneously. First, it introduces a strong


 transition, enabling detection at 254 nm. Second, it doubles the molecular weight, completely eliminating the volatility issue and allowing the use of any standard HPLC system.
Step-by-Step Protocol & Self-Validating System
  • Sample Prep: Dissolve 10 mg of the BCP alcohol in 1.0 mL anhydrous acetonitrile.

  • Derivatization: Add 20 µL of Phenyl isocyanate and 5 µL of Triethylamine (catalyst). Incubate at 60°C for 45 minutes.

  • Quench: Add 50 µL of Methanol. Causality: Methanol reacts with any unreacted PhNCO to form methyl N-phenylcarbamate. This prevents the highly reactive isocyanate from damaging the HPLC column and provides a known, predictable byproduct peak that acts as an internal retention time marker.

  • Chromatography: Standard C18 column, Water/Acetonitrile gradient, UV detection at 254 nm.

The Self-Validating System (System Suitability):

  • Reagent Blank: Perform steps 1-3 using pure acetonitrile (no BCP alcohol). Inject into the HPLC. Pass criteria: The chromatogram will show peaks for the catalyst and the methyl N-phenylcarbamate quench product. These peaks must achieve baseline resolution (

    
    ) from the retention time of the BCP-carbamate derivative, validating that reagent artifacts do not artificially inflate the purity calculation.
    

Workflow C: GC-FID (The Orthogonal Baseline)

Because 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol is a low-molecular-weight, semi-volatile aliphatic compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is arguably its most natural analytical environment, avoiding the complexities of HPLC detector limitations entirely.

Step-by-Step Protocol
  • Column: Agilent DB-WAX (30 m x 0.32 mm, 0.25 µm film). The polar wax phase provides excellent peak shape for alcohols.

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 220°C (hold 5 min).

  • Injector/Detector: Inlet at 220°C (Split 20:1). FID at 250°C.

Causality for GC-FID: The FID responds to the combustion of carbon-hydrogen bonds. Because the BCP core is entirely hydrocarbon, the FID provides a near-perfect mass-proportional linear response, making area normalization (Area %) an exceptionally accurate representation of true mass purity without the need for complex response factors.

Conclusion

For rapid, direct purity checks of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol, HPLC-CAD is highly effective, provided the evaporator temperature is strictly controlled to prevent analyte volatilization. However, for regulatory-grade validation where linear quantification is paramount, pre-column derivatization with phenyl isocyanate followed by HPLC-UV remains the gold standard. GC-FID serves as a powerful, orthogonal technique that leverages the molecule's inherent volatility as an advantage rather than a hindrance.

References

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au.[Link]

Sources

Permeability Assays (PAMPA) of Drugs Containing the BCP-Isopropyl Motif: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the Bicyclo[1.1.1]pentane (BCP)-isopropyl motif represents a paradigm shift in medicinal chemistry, often described as "escaping from flatland." This motif serves as a high-value bioisostere for para-phenyl rings and tert-butyl groups, offering a unique solution to the lipophilicity-solubility paradox.[1] While traditional aromatic scaffolds often suffer from poor metabolic stability and low aqueous solubility, the BCP-isopropyl motif enhances


 character (

), improving physicochemical properties without sacrificing potency.

This guide provides a rigorous technical comparison of PAMPA (Parallel Artificial Membrane Permeability Assay) performance for BCP-isopropyl compounds versus their traditional analogues. It details specific protocols required to accurately assess these highly lipophilic yet soluble motifs, distinguishing between passive diffusion and membrane retention.

The BCP-Isopropyl Advantage: Mechanistic Insights

To understand the PAMPA behavior of this motif, one must first understand its structural influence. The BCP core acts as a rigid, linear spacer (distance ~1.85 Å) that mimics the geometry of a phenyl ring (~2.79 Å) but with significantly different electronic properties.

Mechanistic Drivers of Permeability
  • Reduced Lipophilicity (LogD): Unlike phenyl rings, the BCP core is aliphatic. When substituted with an isopropyl group, it maintains necessary hydrophobic contacts for protein binding but lowers the overall aromatic ring count. This typically reduces LogD, which can paradoxically increase effective permeability (

    
    ) by reducing non-specific membrane binding.
    
  • Vector Alignment: The linear geometry of 1,3-disubstituted BCPs ensures that the isopropyl group is projected in the same vector as a para-substituent, preserving the pharmacophore while reducing the molecular footprint.

  • Solubility-Permeability Interplay: The "brick dust" nature of many planar aromatic drugs limits the free concentration available for permeation. The BCP-isopropyl motif disrupts crystal packing, increasing kinetic solubility and thus the concentration gradient (

    
    ) driving passive diffusion.
    
Visualizing the Structural Logic

The following decision tree illustrates when to deploy the BCP-isopropyl motif based on PAMPA and physicochemical data.

BCP_Decision_Logic Start Lead Compound Analysis (Phenyl/t-Butyl Core) Check_Sol Is Kinetic Solubility < 10 µM? Start->Check_Sol Check_Met Is Metabolic Clearance High? Check_Sol->Check_Met No (Soluble) Action_BCP Switch to BCP-Isopropyl Motif Check_Sol->Action_BCP Yes (Insoluble) Check_Perm Is PAMPA Pe < 100 nm/s? Check_Met->Check_Perm No (Stable) Check_Met->Action_BCP Yes (Unstable) Check_Perm->Action_BCP Yes (Low Perm) Action_Std Retain Aromatic Core Check_Perm->Action_Std No (High Perm) Outcome_1 Result: Increased Solubility Maintained Permeability Action_BCP->Outcome_1 Outcome_2 Result: Reduced Clearance (Block Metabolic Soft Spots) Action_BCP->Outcome_2

Figure 1: Decision logic for transitioning from traditional aromatic scaffolds to BCP-isopropyl motifs based on physicochemical liabilities.

Comparative Performance Review

The following data synthesizes comparative studies (e.g., LpPLA2 inhibitors,


-secretase inhibitors) where BCP motifs replaced phenyl or fluorophenyl rings.
Table 1: Physicochemical Profile Comparison

Note: Data represents average shifts observed in matched molecular pairs (MMP).

PropertyPhenyl/t-Butyl ParentBCP-Isopropyl AnalogueImpact on Drug Likeness
Geometry (Distance) ~2.8 Å (Phenyl)~1.9 Å (BCP)Slightly shorter; compacts binding pocket.
Aromatic Ring Count High (e.g., 2-3)Reduced (-1)Positive: Reduces "molecular obesity" and toxicity risks.
LogD (pH 7.4) High (> 4.0)Moderate (2.5 - 3.5)Positive: Improves unbound fraction (

).
Kinetic Solubility Low (< 10 µM)High (> 50 µM)Critical: Increases concentration gradient in PAMPA.
Metabolic Stability Low (

< 30 min)
High (

> 60 min)
Positive: Removes oxidation-prone aromatic rings.
Table 2: PAMPA Performance Data (Case Studies)

Data sources derived from matched pair analyses in literature (e.g., Vertex, Pfizer).

Compound ClassMotif VariantPAMPA

(nm/s)
Solubility (µM)Interpretation
LpPLA2 Inhibitor Phenyl-Isopropyl2308Permeability limited by solubility.
LpPLA2 Inhibitor BCP-Isopropyl 705 74 3x Permeability gain driven by 9x solubility increase.

-Secretase
Fluorophenyl15< 1Poor absorption predicted.

-Secretase
BCP Analogue 180 45 Shifted from impermeable to moderately permeable.

Key Insight: The BCP-isopropyl motif often exhibits higher Apparent Permeability (


) not because it is inherently more lipophilic, but because it remains in solution, preventing precipitation in the donor well which plagues flat aromatic compounds.

Experimental Protocol: Double-Sink PAMPA for BCP Motifs

Standard PAMPA protocols often fail for highly lipophilic bioisosteres due to membrane retention (compound getting stuck in the lipid layer) or non-specific binding to the plasticware.

The Solution: Use a Double-Sink PAMPA protocol.[2] This method utilizes a chemical scavenger (surfactant) in the acceptor well to simulate the "sink" effect of blood flow, driving equilibrium and preventing back-diffusion.

Reagents & Setup
  • Membrane: PVDF filter (0.45 µm) coated with 2% DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in dodecane.

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (to aid solubility of stock).

  • Acceptor Buffer (Sink): PBS (pH 7.4) + 0.5% BSA or 5% Tween-20 . Crucial for BCP-isopropyl compounds to mimic serum protein binding.

  • Integrity Marker: Lucifer Yellow (LY).[3][4]

Step-by-Step Workflow
  • Preparation of Artificial Membrane:

    • Dissolve 2% (w/v) DOPC in dodecane. Sonicate for 15 mins until clear.

    • Carefully pipette 5 µL of lipid oil onto the donor plate filter.[5] Ensure the filter is translucent (wetted) but not leaking.

  • Compound Preparation:

    • Prepare 10 mM stock of BCP-isopropyl compound in DMSO.[2]

    • Dilute to 50 µM in Donor Buffer (PBS pH 7.4). Note: Verify no precipitation occurs via turbidity check.

  • Assembly (The Sandwich):

    • Add 300 µL of Acceptor Buffer (with Sink) to the bottom plate.

    • Place the filter plate (Donor) on top.

    • Add 200 µL of Diluted Compound to the Donor wells.

    • Self-Validation Step: Include Lucifer Yellow in control wells to verify membrane integrity (

      
       should be < 10 nm/s).
      
  • Incubation:

    • Incubate at 25°C for 4–6 hours in a humidity chamber (to prevent evaporation).

    • Why 4-6 hours? BCP compounds permeate faster than phenyl analogues; 18h incubations may reach equilibrium too early, masking kinetic differences.

  • Quantification:

    • Separate plates.[6]

    • Analyze Donor (

      
      ) and Acceptor (
      
      
      
      ) concentrations via LC-MS/MS.
    • Critical: Perform a mass balance calculation. If Recovery < 80%, the compound is trapped in the membrane.

Workflow Visualization

PAMPA_Protocol Prep 1. Lipid Coating (2% DOPC in Dodecane) Load 2. Plate Assembly Donor: Drug + PBS Acceptor: PBS + BSA Sink Prep->Load Incubate 3. Incubation 4-6 Hours @ 25°C Load->Incubate Analyze 4. LC-MS/MS Analysis Calc Pe & Mass Balance Incubate->Analyze

Figure 2: Optimized Double-Sink PAMPA workflow for lipophilic BCP bioisosteres.

Troubleshooting & Data Interpretation

The "False Negative" Trap

Researchers often see low acceptor concentrations for BCP compounds and assume low permeability. However, due to the high lipophilicity of the isopropyl group, the compound may be retained in the lipid membrane.

Validation Formula:



  • If R < 80%: High membrane retention. Action: Increase surfactant concentration in Acceptor well or switch to a thinner lipid layer.

  • If R > 90%: Valid assay.

Comparison with Caco-2
  • PAMPA: Measures passive diffusion only.[2][4]

  • Caco-2: Measures passive + active transport (efflux).[4]

  • Interpretation: If a BCP-isopropyl compound has High PAMPA

    
     but Low Caco-2 
    
    
    
    , it is likely a substrate for P-gp efflux. The BCP motif itself rarely introduces efflux liability, but the overall shape change might alter transporter recognition.

References

  • Stepan, A. F., et al. (2012).[7][8] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[9][10][11] Journal of Medicinal Chemistry, 55(7), 3414–3424.[10] Link

  • Mullard, A. (2018). Bicyclopentanes: escaping from flatland. Nature Reviews Drug Discovery, 17,[12] 81. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Now? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Verifying structural integrity of the bicyclo[1.1.1]pentane cage post-reaction

Author: BenchChem Technical Support Team. Date: March 2026

Verifying the Structural Integrity of Bicyclo[1.1.1]pentane (BCP) Bioisosteres Post-Reaction: A Comparative Analytical Guide

As the pharmaceutical industry shifts toward sp³-rich three-dimensional architectures, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups[1]. However, the incorporation of this highly strained carbocycle (~66 kcal/mol of strain energy) introduces a critical analytical vulnerability during late-stage functionalization.

Under specific reaction conditions—such as radical additions or electrophilic activation lacking halogen-bond stabilization—the central C1–C3 bond of the BCP cage is prone to cleavage[2]. This strain-release event triggers a rearrangement, converting the desired intact BCP into a ring-opened methylenecyclobutane byproduct. Because both the intact cage and the ring-opened byproduct are exact structural isomers (sharing identical molecular weights), relying on conventional mass spectrometry workflows often results in catastrophic false positives.

This guide objectively compares standard analytical methodologies and establishes a self-validating, orthogonal workflow for unambiguously verifying BCP structural integrity post-reaction.

The Mechanistic Challenge: Strain Release and Isomerization

To understand why specific analytical techniques fail, we must first examine the causality of the degradation. When [1.1.1]propellane or a substituted BCP is subjected to harsh electrophilic or radical conditions, the transient intermediate must accommodate significant electron density or charge within a rigid, highly strained geometry. If the intermediate is not adequately stabilized, the cage collapses via the cleavage of a C–C bond, yielding an exocyclic alkene (methylenecyclobutane).

BCP_Pathway BCP Intact BCP Cage (Desired Bioisostere) Intermediate High-Strain Intermediate (Radical / Cation) BCP->Intermediate Reaction (e.g., Electrophilic Activation) Intermediate->BCP Stabilized Pathway (e.g., Halogen Bonding) RingOpened Methylenecyclobutane (Ring-Opened Isomer) Intermediate->RingOpened Strain Release (Cage Cleavage)

Mechanistic divergence of BCP intermediates leading to intact cages or ring-opened isomers.

Methodology Comparison: Standard LC-MS vs. Orthogonal NMR/GC-MS

In high-throughput drug discovery, Standard LC-MS/UV is the default analytical alternative. However, for BCPs, this platform presents two fundamental flaws:

  • The Mass Illusion: LC-MS only confirms the mass-to-charge ratio (m/z). Because intact BCPs and methylenecyclobutanes are isomers, they produce identical m/z peaks.

  • Ionization & Detection Bias: Fully sp³-hybridized BCPs lack UV chromophores and often lack basic/acidic sites, resulting in poor UV absorbance and weak Electrospray Ionization (ESI) efficiency.

The Gold Standard Product: Multinuclear NMR (¹H, ¹³C, HSQC) coupled with GC-MS (Electron Impact). GC-MS is highly sensitive to volatile, non-polar hydrocarbons, while NMR provides absolute topological mapping. The symmetry of the BCP cage produces highly distinct, shielded carbon signals that instantly differentiate it from the sp²-hybridized alkene carbons of the ring-opened byproduct.

Analytical_Workflow Start Post-Reaction Mixture LCMS Standard LC-MS/UV (Alternative) Start->LCMS NMR Multinuclear NMR + GC-MS (Gold Standard) Start->NMR MassMatch Identical m/z Detected (False Positive Risk) LCMS->MassMatch Cannot resolve isobars StructureMatch Distinct C-C/C-H Shifts (Unambiguous Verification) NMR->StructureMatch Resolves structural isomers

Comparison of analytical workflows for verifying BCP structural integrity post-reaction.

Diagnostic Data: Differentiating BCP from Ring-Opened Byproducts

The structural verification relies on the stark contrast in the electronic environments of the two isomers[3]. The table below summarizes the definitive diagnostic markers used to confirm cage integrity versus cage collapse[4].

Analytical MetricIntact BCP Cage (1,3-Disubstituted)Methylenecyclobutane Byproduct (Ring-Opened)Diagnostic Conclusion
¹H NMR (Methylene/Alkene) Sharp singlet at δ 2.0 – 2.5 ppm (6H, bridge CH₂)Multiplets at δ 4.6 – 4.8 ppm (2H, exocyclic =CH₂)Presence of signals >4.5 ppm indicates cage collapse.
¹³C NMR (Bridgehead/Alkene) Quaternary carbons at δ 40 – 55 ppm Quaternary alkene carbon at δ 140 – 145 ppm Absence of ~140 ppm signal confirms no alkene formation.
¹³C NMR (Bridge/Terminal) Methylene carbons at δ 50 – 75 ppm Terminal alkene carbon at δ 105 – 110 ppm Signals >100 ppm confirm ring-opening.
GC-MS (EI, 70 eV) Distinct fragmentation (loss of bridgehead substituents)Distinct fragmentation (allylic cleavage)Resolves isomers via retention time and fragmentation patterns.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent misinterpretation.

Protocol A: Optimized Multinuclear NMR Acquisition

Causality Note: Bridgehead carbons (C1, C3) in 1,3-disubstituted BCPs are quaternary. They lack attached protons, resulting in exceptionally long longitudinal relaxation times (T1). Standard 13C NMR protocols with short relaxation delays (D1) will suppress these critical signals into the baseline noise.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl₃.

  • Internal Validation Standard: Spike the sample with 5 μL of 1,4-difluorobenzene or Tetramethylsilane (TMS). Why? This provides a locked reference point to ensure any absence of alkene peaks is due to structural integrity, not poor shimming or concentration issues.

  • ¹H NMR Acquisition: Acquire standard ¹H NMR (400 MHz or higher). Scan the δ 4.5–5.5 ppm region. If vinylic protons are detected, halt analysis; the cage has opened.

  • ¹³C NMR Acquisition (Modified): Set the relaxation delay (D1) to ≥ 5.0 seconds and increase the number of scans to ≥ 512. This ensures the quaternary bridgehead carbons (δ 40–55 ppm) fully relax and appear distinctly.

  • 2D HMBC Validation: Run a ¹H-¹³C HMBC experiment. You must observe a strong cross-peak between the methylene bridge protons (δ ~2.2 ppm) and the quaternary bridgehead carbons (δ ~45 ppm). This 3-bond coupling definitively proves the 3D connectivity of the intact cage.

Protocol B: GC-MS Validation Workflow

Causality Note: LC-MS is rejected here because BCPs are highly aliphatic and poorly ionizable. Gas Chromatography coupled with Electron Impact (EI) MS forces fragmentation, providing a unique fingerprint for the intact cage versus the alkene.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the reaction aliquot to 1 mg/mL in GC-grade ethyl acetate.

  • Inlet & Column Parameters: Use a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 250 °C. Warning Check: Ensure the inlet liner is deactivated; active sites can thermally catalyze BCP ring-opening inside the instrument, creating artificial false positives.

  • Ionization: Utilize standard EI at 70 eV.

  • Data Interpretation: Compare the retention time against a known methylenecyclobutane standard. The intact BCP will typically elute earlier due to its compact, spherical geometry reducing column interaction compared to the planar alkene.

Conclusion

While the bicyclo[1.1.1]pentane motif offers unparalleled pharmacokinetic advantages, its inherent strain demands rigorous analytical oversight. Relying on standard LC-MS workflows creates a dangerous blind spot for isomeric ring-opened byproducts. By implementing an orthogonal workflow utilizing extended-delay ¹³C NMR, 2D HMBC, and GC-MS, researchers can establish a self-validating system that guarantees the structural integrity of BCP bioisosteres before advancing them into biological assays.

References

  • 1 - acs.org (JACS Au)[1] 2.2 - chemrxiv.org[2] 3.4 - chemicalbook.com[4] 4.3 - acs.org (Journal of the American Chemical Society)[3]

Sources

Benchmarking 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol against other saturated bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

[label="6. Self-Validation\n(Verapamil)

Logical decision tree for selecting saturated bioisosteres based on target product profiles.

Physicochemical & DMPK Profiling

Replacing a planar aromatic ring with an sp3-rich scaffold disrupts the crystal lattice energy, which inherently lowers the melting point and improves thermodynamic solubility. Furthermore, the elimination of π-electrons reduces lipophilicity, directly lowering the Property Forecast Index (PFI) [4].

Table 2: Comparative Physicochemical Profiling (Benchmarking Data)
CompoundMW ( g/mol )cLogPThermodynamic Solubility (µM, pH 7.4)HLM Intrinsic Clearance (µL/min/mg)
para-Isopropylphenol136.192.8512045.2 (High)
3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol 126.20 1.95 >500 12.4 (Low)
4-isopropylcuban-1-ol162.232.6021018.6 (Moderate)
4-isopropylbicyclo[2.2.2]octan-1-ol168.283.158515.3 (Low)

Analytical Insight: 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol dramatically outperforms both cubane and BCO in terms of ligand efficiency. By utilizing only 5 carbons in its core, it achieves the lowest molecular weight and cLogP, yielding a highly soluble and metabolically stable building block ideal for oral drug formulation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in comparative benchmarking, the experimental data must be derived from self-validating assay systems. Below are the rigorous protocols used to evaluate these bioisosteres.

Protocol 1: High-Throughput Thermodynamic Solubility Assay (Shake-Flask LC-UV)

Unlike kinetic solubility, which is dependent on the dissolution rate in DMSO, thermodynamic solubility measures the true equilibrium of the solid lattice in an aqueous buffer.

  • Equilibration: Add 1 mg of solid 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol to 1 mL of pH 7.4 phosphate buffer. Shake at 300 rpm for 24 hours at 25°C.

    • Causality: A 24-hour incubation ensures the system reaches a true thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over filtration, as hydrophobic bioisosteres can non-specifically bind to filter membranes, leading to false-negative concentration readouts.

  • Quantification & Self-Validation: Analyze the supernatant via LC-UV against a 5-point calibration curve.

    • Validation Loop: The assay is only deemed valid if the calibration curve yields an

      
       and a concurrent negative control (Amiodarone) registers a solubility of 
      
      
      
      .
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Evaluates the vulnerability of the bioisostere to CYP450-mediated oxidative metabolism.

  • Matrix Preparation: Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLMs and 1 µM of the test bioisostere in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: Pre-warming the matrix before adding the NADPH cofactor ensures that enzymatic kinetics begin exactly at

      
      , preventing lag-phase artifacts in the clearance calculation.
      
  • Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard).

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates CYP proteins, halting metabolism. The internal standard corrects for any matrix effects or injection volume variations during subsequent LC-MS/MS analysis.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

ProtocolFlow Prep 1. Substrate & HLM Preparation Incubate 2. NADPH Addition & Incubation (37°C) Prep->Incubate Quench 3. Quench with MeCN + IS Incubate->Quench 0, 15, 30, 60 min Centrifuge 4. Centrifugation (Protein PPT) Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS Validate 6. Self-Validation (Verapamil Control) LCMS->Validate Confirm HLM Activity

Self-validating workflow for evaluating in vitro microsomal stability of bioisosteres.

The Self-Validating Mechanism: The HLM assay must include Verapamil as a high-clearance positive control. If the calculated


 for Verapamil falls below historical active thresholds, the entire assay run is invalidated. This ensures that any observed metabolic stability in the test bioisostere is due to its inherent structural resistance (the sp3-rich BCP core), rather than degraded or inactive microsomes.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.[Link]

  • Mykhailiuk, P. K. (2019). "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry.[Link]

  • Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.[Link]

Safety Operating Guide

3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol

Executive Summary & Chemical Profiling

3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol (CAS: 2680530-29-2) is a highly specialized bicyclic alcohol frequently utilized in advanced drug development as a metabolically stable bioisostere for tert-butyl or phenyl groups[1]. Handling and disposing of this compound requires specialized care due to its unique structural properties.

Expertise & Causality: The bicyclo[1.1.1]pentane core possesses significant internal ring strain (approximately 60 kcal/mol). While kinetically stable under standard physiological and synthetic conditions, improper disposal or accidental mixing with incompatible reagents (such as strong acids) can lead to rapid, exothermic ring-opening reactions. Furthermore, the isopropyl group significantly enhances the molecule's lipophilicity, increasing its ability to permeate standard laboratory materials and human skin.

Quantitative Data & Compatibility Matrix

To ensure operational safety, all handling and disposal procedures must be grounded in the compound's physicochemical profile.

ParameterValue / SpecificationOperational Implication
CAS Number 2680530-29-2Use for precise SDS tracking and hazardous waste inventory logging.
Molecular Weight 126.20 g/mol Relevant for molarity calculations in bulk waste streams.
Estimated LogP ~2.3High lipophilicity; rapidly permeates standard latex PPE.
Chemical Class Bicyclic AlcoholActs as both a hydrogen bond donor and acceptor.
Incompatible Materials Strong acids, OxidizersHigh risk of exothermic ring-opening or combustion.
Recommended PPE Nitrile/Neoprene GlovesPrevents dermal absorption of lipophilic organics.
Extinguishing Media Dry chemical, CO₂, FoamDo not use a direct water jet (spreads organic fires).

Operational Handling & PPE Causality

Handling this volatile organic compound (VOC) requires strict adherence to the[2].

  • PPE Selection: Standard latex gloves are insufficient. Nitrile or neoprene gloves (minimum 0.11 mm thickness) must be worn to provide an effective chemical barrier against lipophilic penetration.

  • Self-Validating Protocol: Always inspect gloves for micro-tears before handling. If a drop of the compound contacts the glove, the lipophilic nature of the chemical will degrade the nitrile over time. Validation Step: Immediately remove the contaminated gloves, wash hands with soap and water, and don a new pair.

  • Ventilation: All transfers and waste consolidation must occur inside a certified chemical fume hood to prevent the accumulation of volatile vapors.

Step-by-Step Disposal Methodologies

Disposal must strictly adhere to the "cradle-to-grave" waste management framework established by the EPA's[3].

Protocol A: Liquid Waste Segregation

  • Compatibility Verification: Before transferring liquid waste, verify that the primary waste carboy contains no strong acids (e.g., sulfuric or nitric acid) or strong oxidizers.

    • Causality: The highly strained bicyclopentane ring is susceptible to acid-catalyzed cleavage. Mixing with strong acids can trigger an exothermic degradation, potentially over-pressurizing the waste container.

    • Self-Validation: Use a pH test strip on a 1 mL aliquot of the existing waste if the waste log is unclear. Proceed only if the pH is > 4.

  • Segregation: Transfer the solution into a designated "Non-Halogenated Organic Waste" container. If the reaction utilized halogenated solvents (e.g., dichloromethane or chloroform), route the mixture to "Halogenated Organic Waste."

  • Volume Management: Do not fill the waste carboy beyond 80% capacity.

    • Causality: Leaving headspace allows for vapor expansion, mitigating dangerous pressure buildup from VOCs.

  • Labeling: Immediately update the hazardous waste tag with the full chemical name: "3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol." Do not use structural acronyms.

Protocol B: Solid Waste Disposal

  • Consumable Segregation: Place all contaminated consumables (e.g., pipette tips, weighing boats, empty vials) into a rigid, puncture-resistant solid hazardous waste container.

  • Sealing and Storage: Ensure the container is kept tightly sealed when not actively adding waste to prevent the fugitive emission of unreacted vapors into the laboratory environment.

WasteSegregation Start 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol Waste Generation State Determine Physical State Start->State Solid Solid Waste (PPE, Vials, Tips) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid Incineration EPA-Compliant Incineration Facility Solid->Incineration Halogen Contains Halogens? (e.g., DCM, Chloroform) Liquid->Halogen NonHalo Non-Halogenated Organic Waste Stream Halogen->NonHalo No Halo Halogenated Organic Waste Stream Halogen->Halo Yes NonHalo->Incineration Halo->Incineration

Workflow for the segregation and disposal of 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to minimize inhalation exposure and environmental contamination, in accordance with guidelines from [4].

  • Assessment & Isolation: Immediately isolate the spill area. Assess the volume; spills exceeding 500 mL require immediate Environmental Health and Safety (EHS) intervention.

  • Ventilation: Ensure local exhaust ventilation (fume hood) is operating at maximum capacity to clear volatile vapors.

  • PPE Donning: Equip standard nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a flame-resistant lab coat.

  • Containment & Absorption: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

    • Causality: Avoid combustible absorbents like sawdust. If the spill contains oxidizing residues, organic absorbents can act as fuel, leading to spontaneous combustion.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a sealable hazardous waste bag.

    • Self-Validation: Double-seal the bag and check for any residual chemical odor outside the bag to confirm complete containment before transport.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

SpillResponse Spill Spill Detected Isolate Isolate Area & Ensure Ventilation Spill->Isolate PPE Don Nitrile Gloves & Safety Goggles Isolate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Hazardous Waste Bag Absorb->Collect Label Label as 'Hazardous Spill Debris' Collect->Label Dispose Transfer to EHS for Disposal Label->Dispose

Emergency spill response protocol for 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Summary of the Resource Conservation and Recovery Act." EPA.gov. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." OSHA.gov. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.